Cannflavin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUTZUASDSIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317814 | |
| Record name | Cannaflavin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76735-58-5 | |
| Record name | Cannflavin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76735-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannflavin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannaflavin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNFLAVIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2PPP6QRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthesis of Cannflavin B in Cannabis sativa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Cannflavin B, a prenylated flavonoid with significant anti-inflammatory properties found in Cannabis sativa. This document details the enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Introduction
Cannflavins, including Cannflavin A and B, are a class of flavonoids unique to Cannabis sativa that have garnered considerable interest for their potent anti-inflammatory effects.[1][2] Unlike many other flavonoids, cannflavins possess a characteristic prenyl or geranyl group, which enhances their lipophilicity and potential for therapeutic applications.[1] Understanding the precise biosynthetic route of these compounds is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This guide focuses on the core pathway leading to the synthesis of this compound.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a branch of the general flavonoid pathway in Cannabis sativa. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavone luteolin.[3][4] From luteolin, two specific enzymes catalyze the final steps to yield this compound.[1][2]
The key reaction sequence is as follows:
Luteolin → Chrysoeriol → this compound [1][2]
This specific branch is initiated by the methylation of luteolin, followed by the addition of a prenyl group.[4]
Key Enzymes and Reactions
The biosynthesis of this compound from its precursor, luteolin, is catalyzed by two key enzymes:
-
O-methyltransferase (CsOMT21): This enzyme specifically catalyzes the methylation of luteolin at the 3'-hydroxyl group of the B-ring to form chrysoeriol.[1][2][5]
-
Aromatic Prenyltransferase (CsPT3): This enzyme facilitates the regiospecific addition of a dimethylallyl diphosphate (DMAPP) group to the A-ring of chrysoeriol, resulting in the formation of this compound.[1][2][6] The same enzyme can also use geranyl diphosphate (GPP) to produce Cannflavin A.[1]
The broader flavonoid pathway that produces the precursor luteolin involves a series of well-characterized enzymes:[3][4][7]
-
Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.[3]
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[3]
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[3]
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone.[3]
-
Chalcone isomerase (CHI): Induces the ring closure of naringenin chalcone to form naringenin.[3]
-
Flavone synthase (FNS): Introduces a double bond in naringenin to form apigenin.[3]
-
Flavonoid 3'-hydroxylase (F3'H): Hydroxylates apigenin to produce luteolin.[3]
Quantitative Data
The concentration of this compound can vary significantly depending on the Cannabis sativa chemovar, the part of the plant analyzed, and the growth stage.[8][9] The following tables summarize quantitative data from various studies.
| Table 1: Concentration of this compound in Different Cannabis sativa Chemovars and Plant Parts | ||
| Chemovar | Plant Part | This compound Concentration (ppm or mg/kg) |
| High CBG | Leaves | 4.99 ppm[8] |
| High CBG | Buds | 75.39 ppm[8] |
| High CBD | Buds | 26.63 ppm[8] |
| Tiborszallasi | Inflorescences | 26.2 - 215.5 mg/kg[3] |
| Carmagnola CS | Inflorescences | 11.9 - 154.4 mg/kg[3] |
| Commercial Cultivars (Mean) | Inflorescences | 84.5 mg/kg[10] |
| Table 2: Analytical Method Performance for this compound Quantification | |||
| Analytical Method | Linearity Range (ppm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-PDA | 5 - 500[8][9] | - | - |
| HPLC-UV/DAD | - | - | 1.3[11] |
Experimental Protocols
Extraction of Cannflavins from Cannabis sativa Plant Material
This protocol is adapted from methodologies described for the analysis of cannflavins.[3][8][12]
Objective: To extract cannflavins from dried Cannabis sativa leaves and inflorescences.
Materials:
-
Dried and powdered Cannabis sativa plant material (leaves or buds)
-
Acetone (HPLC grade)[12]
-
Ultrasonicator
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)[12]
-
Vials for sample collection
Procedure:
-
Weigh between 0.2 and 0.5 grams of the pulverized plant material into a centrifuge tube.[12]
-
Add 10 mL of acetone to the tube.[12]
-
Place the tube in an ultrasonicator bath for 30 minutes, ensuring the water temperature does not exceed 35°C.[12]
-
After sonication, centrifuge the sample to pellet the solid plant material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[12]
-
The extract is now ready for analytical procedures such as HPLC-PDA analysis. For floral extracts, a 5-fold dilution may be necessary, while a 2-fold dilution is recommended for leaf extracts.[12]
Quantification of this compound using HPLC-PDA
This protocol outlines a general method for the quantification of this compound based on published methods.[8][13]
Objective: To separate and quantify this compound in a plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., Luna® C18, 150 × 4.6 mm, 3 μm)[8]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid[8]
-
This compound analytical standard
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[8]
-
Flow Rate: 1 mL/min[8]
-
Column Temperature: 25 °C[8]
-
Injection Volume: 10 µL[8]
-
PDA Detection Wavelength: 342.4 nm[8]
-
Run Time: 20 minutes[8]
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase with concentrations ranging from 5 to 500 ppm to generate a calibration curve.[8][9]
-
Inject the prepared standards into the HPLC system to establish the calibration curve.
-
Inject the prepared plant extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples by using the calibration curve.
Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the this compound biosynthesis pathway and a typical experimental workflow for its analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genome-wide identification of key enzyme-encoding genes and the catalytic roles of two 2-oxoglutarate-dependent dioxygenase involved in flavonoid biosynthesis in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. canurta.com [canurta.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]
- 10. mdpi.com [mdpi.com]
- 11. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cannflavin B
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for Cannflavin B, a prenylated flavonoid found in Cannabis sativa. The information is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis and characterization of natural products.
Introduction to this compound
This compound is a flavonoid distinguished by a prenyl group attached to its core structure, which contributes to its unique biological activities. Accurate structural elucidation is critical for understanding its therapeutic potential, and NMR spectroscopy is the most powerful technique for this purpose. This document presents the detailed ¹H and ¹³C NMR spectral assignments and the methodologies used for their determination.
¹H and ¹³C NMR Spectral Data
The complete ¹H and ¹³C NMR assignments for this compound have been determined through one- and two-dimensional NMR experiments.[1][2] The data presented below are crucial for the unambiguous identification of this compound.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, Acetone-d₆)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3 | 6.89 | s | |
| 8 | 6.55 | s | |
| 2' | 7.65 | d | 2.0 |
| 5' | 6.95 | d | 8.4 |
| 6' | 7.55 | dd | 8.4, 2.0 |
| 1'' | 3.40 | d | 7.2 |
| 2'' | 5.29 | t | 7.2 |
| 4'' | 1.83 | s | |
| 5'' | 1.68 | s | |
| 3'-OCH₃ | 3.93 | s | |
| 5-OH | 13.19 | s | |
| 7-OH | - | - | |
| 4'-OH | - | - |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, Acetone-d₆)
| Position | Chemical Shift (δ) ppm |
| 2 | 164.5 |
| 3 | 102.9 |
| 4 | 183.1 |
| 5 | 162.1 |
| 6 | 109.1 |
| 7 | 164.8 |
| 8 | 94.6 |
| 9 | 158.4 |
| 10 | 105.1 |
| 1' | 123.8 |
| 2' | 110.8 |
| 3' | 148.5 |
| 4' | 150.1 |
| 5' | 116.3 |
| 6' | 120.2 |
| 1'' | 22.1 |
| 2'' | 122.9 |
| 3'' | 132.0 |
| 4'' | 25.8 |
| 5'' | 17.8 |
| 3'-OCH₃ | 56.4 |
Experimental Protocols
The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments.[1][2] The following outlines a typical protocol for the isolation and NMR analysis of flavonoids like this compound.
3.1 Isolation of this compound
-
Extraction : Dried plant material, typically the flowers of Cannabis sativa, is extracted using a solvent mixture such as methanol/chloroform.[3]
-
Partitioning : The crude extract is redissolved in a suitable solvent system (e.g., 90% methanol) and partitioned against a non-polar solvent like n-hexane to remove lipids.[3]
-
Chromatography : The resulting extract is subjected to multiple chromatographic steps for purification. This often involves column chromatography using resins like HP-20, followed by silica gel and Sephadex LH-20 columns to yield pure this compound.[3]
3.2 NMR Spectroscopic Analysis
-
Sample Preparation : A few milligrams of the purified this compound are dissolved in a deuterated solvent, such as acetone-d₆ or DMSO-d₆.[3][4]
-
Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.[3][4]
-
Data Acquisition : A standard suite of NMR experiments is performed:
-
¹H NMR : To identify the number and type of protons.
-
¹³C NMR : To determine the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) correlations through-bond.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing the molecular structure together.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for Isolation and NMR-based Structure Elucidation of this compound.
Biosynthesis of this compound
Recent research has identified key enzymes in the biosynthesis of this compound in C. sativa. The pathway involves the conversion of luteolin to chrysoeriol by an O-methyltransferase. Subsequently, an aromatic prenyltransferase catalyzes the addition of a dimethylallyl diphosphate (DMAPP) group to chrysoeriol to form this compound.[5]
Caption: Enzymatic steps in the biosynthesis of this compound from Luteolin.
References
- 1. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of cannflavin A and B isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Cannflavin B: A Dual Inhibitor of Microsomal Prostaglandin E Synthase-1 and 5-Lipoxygenase for Next-Generation Anti-Inflammatory Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a paramount challenge in drug discovery. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, while effective, are associated with significant gastrointestinal and cardiovascular side effects. This has spurred research into alternative therapeutic targets within the inflammatory cascade. Microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) have emerged as key downstream enzymes in the arachidonic acid cascade, responsible for the production of pro-inflammatory mediators prostaglandin E2 (PGE2) and leukotrienes, respectively. Dual inhibition of these enzymes presents a promising strategy to comprehensively suppress inflammation while potentially mitigating the side effects associated with upstream COX inhibition.[1][2]
Cannflavin B, a prenylated flavonoid isolated from Cannabis sativa L., has garnered significant attention for its potent anti-inflammatory properties.[3][4][5] Emerging evidence highlights this compound as a promising dual inhibitor of both mPGES-1 and 5-LOX, positioning it as a lead compound for the development of a new class of anti-inflammatory drugs.[1] This technical guide provides an in-depth overview of the current knowledge on this compound as a dual inhibitor, focusing on its quantitative inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Quantitative Inhibitory Activity of this compound
The efficacy of this compound as a dual inhibitor of mPGES-1 and 5-LOX has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from cell-free and cell-based assays are summarized below, providing a clear comparison of its potency against each target enzyme.
| Target Enzyme | Assay Type | This compound IC50 (µM) | Reference |
| mPGES-1 | Cell-free | 3.7 | [3][4][6] |
| 5-Lipoxygenase (5-LOX) | Cell-free | 0.8 | [7] |
| PGE2 Release | Cell-based | 0.7 | [3][4] |
Signaling Pathways
The anti-inflammatory effects of this compound are rooted in its ability to modulate the arachidonic acid cascade. This intricate signaling pathway is initiated by the release of arachidonic acid from the cell membrane and bifurcates into the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of prostaglandins and leukotrienes, respectively.
Arachidonic Acid Cascade and the Role of this compound
The following diagram illustrates the arachidonic acid cascade, highlighting the key enzymes mPGES-1 and 5-LOX, and the inhibitory action of this compound.
Figure 1: The Arachidonic Acid Cascade and Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the inhibitory activity of this compound on mPGES-1 and 5-LOX.
Cell-Free mPGES-1 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated mPGES-1.
1. Preparation of Microsomal mPGES-1:
-
Human mPGES-1 is expressed in a suitable system (e.g., E. coli or insect cells) and the microsomal fraction is isolated through differential centrifugation.[8]
-
The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
The reaction is typically carried out in a phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4) containing a reducing agent such as glutathione (GSH), which is an essential cofactor for mPGES-1.[8]
-
The microsomal enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control) at room temperature for a defined period (e.g., 15 minutes).[8]
-
The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[8]
-
The reaction is allowed to proceed for a short duration (e.g., 60 seconds) at a controlled temperature (e.g., 4°C) and is then terminated by the addition of a stopping solution (e.g., a solution containing stannous chloride or ferric chloride).[8]
3. Detection and Data Analysis:
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the cell-free mPGES-1 inhibition assay.
Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the direct inhibitory effect of a compound on the activity of purified or recombinant 5-LOX.
1. Enzyme and Substrate Preparation:
-
Recombinant human 5-LOX is commonly used. The enzyme should be stored on ice to maintain activity.
-
The substrate, arachidonic acid, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
2. Assay Procedure:
-
The assay is typically performed in a multi-well plate format.
-
The reaction mixture contains the 5-LOX enzyme in a suitable buffer (e.g., Tris-HCl buffer) containing calcium chloride, ATP, and a fluorescent probe or a chromogenic substrate.[9]
-
This compound at various concentrations (or vehicle control) is added to the wells and pre-incubated with the enzyme for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of arachidonic acid.
3. Detection and Data Analysis:
-
The activity of 5-LOX is determined by measuring the formation of its products, such as leukotrienes or hydroperoxyeicosatetraenoic acids (HPETEs). This can be done by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm for HPETE formation) or by using a fluorometric or colorimetric assay kit.[1][10]
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Figure 3: Workflow for the cell-free 5-LOX inhibition assay.
Cell-Based PGE2 Release Assay
This assay evaluates the ability of a compound to inhibit the production and release of PGE2 in a cellular context, providing a more physiologically relevant measure of its anti-inflammatory activity.
1. Cell Culture and Stimulation:
-
A suitable cell line that expresses mPGES-1 and produces PGE2 upon stimulation is used (e.g., A549 human lung carcinoma cells, or primary cells like macrophages).
-
Cells are cultured to a desired confluency in appropriate media.
-
The cells are then treated with varying concentrations of this compound for a defined pre-incubation period.
-
Inflammation is induced by stimulating the cells with an inflammatory agent such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS).
2. Sample Collection and Analysis:
-
After the stimulation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit or by LC-MS.
3. Data Analysis:
-
The amount of PGE2 released in the presence of this compound is compared to the amount released from stimulated cells treated with vehicle control.
-
The percentage of inhibition of PGE2 release is calculated for each concentration of this compound.
-
The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
This compound has demonstrated significant potential as a dual inhibitor of mPGES-1 and 5-LOX, two critical enzymes in the pro-inflammatory prostaglandin and leukotriene biosynthetic pathways. Its potent inhibitory activity, as evidenced by low micromolar IC50 values in both cell-free and cell-based assays, underscores its promise as a lead compound for the development of novel anti-inflammatory therapies. The dual-targeting mechanism of this compound offers the potential for broad-spectrum anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive preclinical studies to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile in relevant animal models of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, structure-activity relationship (SAR) studies could lead to the design and synthesis of even more potent and selective analogs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compound and its derivatives, ultimately paving the way for the development of a new generation of safe and effective anti-inflammatory drugs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Amplification of the arachidonic acid cascade: implications for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavonoids Fridays: Everything You Need to Know about this compound Flavor, Fragrance, and Health Benefits [acslab.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cannflavin - Wikipedia [en.wikipedia.org]
- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Landscape of Cannflavin B and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannflavin B, a prenylated flavonoid predominantly found in Cannabis sativa, has garnered significant attention for its potent anti-inflammatory properties, which surpass those of aspirin by a substantial margin.[1] This has spurred considerable interest in its chemical synthesis and the development of its analogs to explore their therapeutic potential further. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its derivatives, detailing experimental protocols and quantitative data from prominent synthetic routes. Furthermore, it elucidates the key signaling pathways involved in its anti-inflammatory effects, offering a comprehensive resource for researchers in drug discovery and development.
Introduction
Cannflavins are a class of prenylated and geranylated flavonoids unique to the Cannabis sativa plant.[1] First identified in the 1980s, this compound, in particular, has demonstrated remarkable anti-inflammatory activity.[1] However, the low natural abundance of these compounds necessitates robust and efficient synthetic methodologies to enable comprehensive biological evaluation and preclinical development.[2] This guide details the primary strategies for the chemical synthesis of this compound and its analogs, including isothis compound, Cannflavin A, and Cannflavin C.
Biosynthesis of this compound
The biosynthesis of this compound in Cannabis sativa provides a blueprint for its chemical synthesis. The pathway begins with the flavone luteolin, which is methylated to form chrysoeriol by the enzyme O-methyltransferase (CsOMT21).[3][4] Subsequently, an aromatic prenyltransferase (CsPT3) catalyzes the regiospecific addition of a dimethylallyl group to chrysoeriol, yielding this compound.[3][4]
Chemical Synthesis of this compound
Several synthetic strategies have been developed to produce this compound and its analogs. The primary approaches include a modified Robinson flavone synthesis and a convergent synthesis starting from key aromatic precursors.
Convergent Synthesis from 4'-hydroxy-3'-methoxyacetophenone and 1,3,5-trihydroxybenzene
A patented method outlines a convergent and efficient synthesis of this compound.[5] This approach involves the preparation of two key intermediates, ethyl 4'-hydroxy-3'-methoxybenzoylacetate and 2-isopentenyl-1,3,5-trihydroxybenzene, which are then condensed to form the flavone core.
Experimental Protocols:
Step 1: Synthesis of Ethyl 4'-hydroxy-3'-methoxybenzoylacetate [5]
-
To a solution of 4'-hydroxy-3'-methoxyacetophenone and diethyl carbonate under an alkaline condition, condensation is induced to yield ethyl 4'-hydroxy-3'-methoxybenzoylacetate.
Step 2: Synthesis of 2-isopentenyl-1,3,5-trihydroxybenzene [5]
-
1,3,5-trihydroxybenzene is subjected to a C-alkylation reaction with bromo-isoamylene under alkaline conditions to produce 2-isopentenyl-1,3,5-trihydroxybenzene.
Step 3: Synthesis of this compound [5]
-
Ethyl 4'-hydroxy-3'-methoxybenzoylacetate and 2-isopentenyl-1,3,5-trihydroxybenzene are condensed at a high temperature, followed by separation and purification to yield pure this compound.
Modified Robinson Flavone Synthesis
The modified Robinson flavone synthesis is another established method for preparing flavones and has been adapted for the synthesis of this compound.[6][7][8] This method typically involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride or its equivalent.
Table 1: Quantitative Data for this compound Synthesis
| Synthetic Route | Starting Materials | Key Intermediates | Overall Yield | Purity | Reference |
| Convergent Synthesis | 4'-hydroxy-3'-methoxy-acetophenone, 1,3,5-trihydroxybenzene | Ethyl 4'-hydroxy-3'-methoxybenzoylacetate, 2-isopentenyl-1,3,5-trihydroxybenzene | Not specified in abstract | High purity | [5] |
| De Novo Synthesis | Not specified in abstract | Not specified in abstract | 11.5% (7 steps) | Not specified | [1] |
Synthesis of this compound Analogues
The synthetic routes to this compound can be adapted to produce a variety of analogs, allowing for the exploration of structure-activity relationships.
Isothis compound
Isothis compound, the 8-prenyl isomer of this compound, can be synthesized using regioselective methods that direct the prenylation to the C-8 position of the flavonoid A-ring.[2] The convergent synthesis described above can also yield isothis compound as a co-product, which can then be separated and purified.[5]
Cannflavin A and C
Cannflavin A and C are geranylated analogs of this compound. Their synthesis can be achieved by substituting the prenylating agent (e.g., bromo-isoamylene) with a geranylating agent (e.g., geranyl bromide) in the alkylation step of the convergent synthesis. A de novo synthesis of Cannflavin A and its regioisomer Cannflavin C has been reported in 12 steps with overall yields of 8.4% and 5.3%, respectively.[1] This approach allows for the creation of a library of analogs through late-stage cross-coupling reactions.[1]
Table 2: Synthesis of Cannflavin Analogues
| Analogue | Key Modification | Synthetic Strategy | Overall Yield | Reference |
| Isothis compound | Prenylation at C-8 | Regioselective synthesis | Not specified | [2] |
| Cannflavin A | Geranylation at C-6 | De novo synthesis (12 steps) | 8.4% | [1] |
| Cannflavin C | Geranylation at C-8 | De novo synthesis (12 steps) | 5.3% | [1] |
Spectroscopic Data
The structural elucidation of this compound and its synthetic intermediates relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the prenyl group, aromatic protons of the A and B rings, and the methoxy group. | [2] |
| ¹³C NMR | Resonances for the flavonoid core, prenyl side chain, and methoxy carbon. | [2] |
| HRESIMS | Accurate mass determination confirming the molecular formula C₂₁H₂₀O₆. | [2] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to modulate key enzymatic pathways involved in the inflammatory response.
Inhibition of the Arachidonic Acid Cascade
This compound is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade.[9][10][11][12] By inhibiting these enzymes, this compound effectively reduces the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂) and leukotrienes.
Modulation of Toll-Like Receptor 4 (TLR4) Signaling
Cannflavin A, a close analog of this compound, has been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway.[13] TLR4 activation by lipopolysaccharide (LPS) triggers two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, both of which lead to the production of pro-inflammatory cytokines. Cannflavin A can attenuate this response, suggesting another avenue for the anti-inflammatory effects of this class of compounds.
Conclusion
The chemical synthesis of this compound and its analogs has matured significantly, with several viable routes now established. The convergent synthesis offers an efficient pathway to the core structure, while de novo methods provide the flexibility to generate diverse analogs for structure-activity relationship studies. The potent and multi-faceted anti-inflammatory mechanism of action, involving the inhibition of key enzymes in the arachidonic acid cascade and modulation of TLR4 signaling, underscores the therapeutic potential of this class of compounds. This technical guide provides a foundational resource for researchers aiming to synthesize and further investigate this compound and its derivatives for the development of novel anti-inflammatory agents.
References
- 1. First total syntheses of cannflavins A,C and synthesis of this compound [morressier.com]
- 2. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Quantification of Cannflavin B in Cannabis Extracts by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cannflavins, a subclass of flavonoids specific to Cannabis sativa, have garnered significant interest for their potential therapeutic properties.[1] Among them, Cannflavin B is a key bioactive compound. Accurate and precise quantification of this compound in cannabis extracts is crucial for quality control, standardization of products, and pharmacological research. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound in various cannabis materials. The described method is simple, accurate, and selective, making it suitable for routine analysis.[1][2][3]
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the cannabis extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid to improve peak shape and reproducibility.[2] Quantification is performed by detecting the absorbance of the analyte at a specific wavelength using a UV/PDA detector, with 342.4 nm being an optimal wavelength for cannflavins.[1][2][4]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical to ensure accurate quantification and to minimize interference from the complex matrix of cannabis extracts.
1.1. Decarboxylation of Plant Material
To reduce interference from cannabinoid acids, a decarboxylation step is recommended.[2]
-
Accurately weigh approximately 100 mg of homogenized cannabis plant material into a suitable vial.
-
Heat the material in an oven at 130°C. The optimal time for decarboxylation should be determined for each specific chemovar.[2]
1.2. Extraction
-
To the decarboxylated plant material, add 2 mL of acetone.[2][5][6] Other solvents like methanol or ethanol can also be used.[2][7]
-
Sonicate the mixture for 15-30 minutes at a temperature not exceeding 35°C.[2][5][6]
-
Repeat the extraction two more times with fresh solvent.
-
Combine the supernatants from all extractions.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of methanol.[2]
-
Vortex the solution for 30 seconds and sonicate for 5 minutes at 30°C.[2]
-
Filter the solution through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[2][5][6][8]
2. HPLC-UV System and Conditions
The following parameters have been shown to provide good separation and quantification of this compound.[1][2]
| Parameter | Condition |
| HPLC System | Waters Alliance HPLC 2996 or equivalent |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection | 342.4 nm |
| Run Time | 20 minutes |
3. Standard Preparation
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards, for example, in the range of 5-500 µg/mL.[1][2][3]
4. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][3] Key validation parameters are summarized in the table below.
Data Presentation
Quantitative Method Validation Parameters
The following table summarizes typical validation results for the HPLC-UV quantification of this compound.
| Validation Parameter | Typical Performance |
| Linearity Range | 5 - 500 µg/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.999[9] |
| Limit of Detection (LOD) | 0.25 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.5 - 1.3 µg/mL[4][9] |
| Accuracy (% Recovery) | 82% - 98%[2][3][4] |
| Precision (% RSD) | ≤ 5.29% (Intra-day and Inter-day)[2][3][4][9] |
Concentration of this compound in Cannabis Chemovars
The developed method can be applied to determine the concentration of this compound in different cannabis chemovars. The table below presents hypothetical example data.
| Cannabis Chemovar | This compound Concentration (µg/g) |
| High CBD | 85.3 |
| High THC | 45.7 |
| THC/CBD Intermediate | 62.1 |
| High CBG | 98.5 |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in cannabis extracts.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC-UV method validation.
References
- 1. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA [sigmaaldrich.com]
- 7. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 9. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Cannflavin B: In Vitro Cell-Based Assays
Application Notes and Protocols for Researchers and Drug Development Professionals
Cannflavin B, a prenylated flavonoid found in Cannabis sativa, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. These activities, which include anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, position this compound as a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and protocols for a range of in vitro cell-based assays designed to assess the bioactivity of this compound, offering a valuable resource for researchers in pharmacology, cell biology, and natural product chemistry.
Summary of this compound Bioactivities and In Vitro Models
This compound exerts its effects through various molecular mechanisms, which can be elucidated using specific cell-based assays. The following table summarizes the key bioactivities of this compound and the corresponding in vitro models and assays that can be employed for their assessment.
| Bioactivity | In Vitro Model | Key Assays |
| Anti-inflammatory | Human Rheumatoid Synovial Cells, Macrophages | Prostaglandin E2 (PGE2) Release Assay, 5-Lipoxygenase (5-LOX) Inhibition Assay |
| Antioxidant | Acellular (DPPH) | 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay |
| Neuroprotective | PC12 Neuronal Cells, Primary Mouse Cortical Neurons | MTT Assay for Cell Viability, Neurite Outgrowth Assay |
| Anticancer | Glioblastoma (A-172, U-87), Breast Cancer, Bladder Cancer Cell Lines | MTT Assay for Cell Viability, Transwell Migration/Invasion Assay, Scratch Wound Healing Assay, LDH Release Assay for Cytotoxicity |
Quantitative Data Summary
The following tables present a summary of the quantitative data reported for this compound's bioactivity across various assays. This data provides a benchmark for researchers evaluating the potency of their this compound samples or derivatives.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Target | Cell Line/System | IC50 Value | Reference |
| PGE2 Release Inhibition | Prostaglandin E2 Production | Human Rheumatoid Synovial Cells | 0.7 µM[1] | [1] |
| mPGES-1 Inhibition | Microsomal Prostaglandin E2 Synthase-1 | Cell-free | 3.7 µM[1] | [1] |
| 5-Lipoxygenase Inhibition | 5-Lipoxygenase | Cell-free | Potent Inhibition[1] | [1] |
Table 2: Antiparasitic Activity of this compound
| Assay | Organism | IC50 Value | Reference |
| Antileishmanial Activity | Leishmania donovani | 13.6 µM[2] | [2] |
Table 3: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| A-172, U-87 | Glioblastoma | Resazurin Reduction Assay | Cell Viability | Dose- and time-dependent decrease | [3] |
| A-172 | Glioblastoma | Transwell Invasion Assay | Cell Invasion | Significant reduction at 10 µM | [3] |
| A-172 | Glioblastoma | Scratch Assay | Cell Migration | Inhibition of migration | [3] |
| A-172, U-87 | Glioblastoma | LDH Release Assay | Necrosis | Minimal LDH release at 10-20 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro cell-based assays used to assess the bioactivity of this compound.
Anti-inflammatory Activity Assays
1.1. Prostaglandin E2 (PGE2) Release Assay
This assay measures the ability of this compound to inhibit the production of PGE2, a key mediator of inflammation.
-
Cell Line: Human Rheumatoid Synovial Cells or RAW 264.7 macrophages.
-
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) for stimulation
-
This compound stock solution (in DMSO)
-
PGE2 ELISA kit
-
-
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of PGE2 release for each concentration of this compound compared to the LPS-stimulated control.
-
1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of 5-LOX, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.
-
System: Cell-free or cell-based assay.
-
Materials (Cell-based):
-
THP-1 monocytes or other suitable cells expressing 5-LOX.
-
Arachidonic acid (substrate).
-
This compound stock solution.
-
Fluorescent probe for reactive oxygen species (e.g., 2',7'-dichlorodihydrofluorescein diacetate).
-
-
Protocol (Cell-based):
-
Culture THP-1 cells and differentiate them into macrophages if necessary.
-
Pre-incubate the cells with various concentrations of this compound.
-
Add arachidonic acid to initiate the 5-LOX reaction.
-
Measure the production of 5-LOX products or the generation of reactive oxygen species using a fluorescent plate reader.
-
Determine the IC50 value of this compound for 5-LOX inhibition.
-
Antioxidant Activity Assay
2.1. DPPH Radical Scavenging Assay
This is a rapid and simple chemical assay to evaluate the antioxidant capacity of this compound.
-
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
This compound stock solution in methanol.
-
Methanol.
-
Ascorbic acid (positive control).
-
-
Protocol:
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add the this compound or ascorbic acid solutions.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Neuroprotective Activity Assays
3.1. MTT Assay for Neuronal Cell Viability
This assay assesses the ability of this compound to protect neuronal cells from neurotoxic insults.
-
Cell Line: PC12 cells or primary cortical neurons.
-
Materials:
-
Cell culture medium.
-
Neurotoxic agent (e.g., amyloid-beta peptide for Alzheimer's disease models, or glutamate for excitotoxicity models).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Protocol:
-
Seed neuronal cells in a 96-well plate.
-
Treat the cells with the neurotoxic agent in the presence or absence of various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control.
-
Anticancer Activity Assays
4.1. Cell Viability Assay (MTT or Resazurin)
This assay determines the cytotoxic or cytostatic effects of this compound on cancer cells.
-
Cell Lines: A-172, U-87 (glioblastoma), MCF-7 (breast cancer), T24 (bladder cancer), etc.
-
Protocol:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Perform either the MTT assay as described in 3.1 or a resazurin reduction assay according to the manufacturer's protocol.
-
Calculate the IC50 value of this compound for each cell line at each time point.
-
4.2. Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.
-
Materials:
-
Transwell inserts with porous membranes (8 µm pore size).
-
Matrigel (for invasion assay).
-
Serum-free medium and medium with FBS (chemoattractant).
-
Crystal violet stain.
-
-
Protocol:
-
For the invasion assay, coat the top of the transwell membrane with Matrigel.
-
Seed cancer cells in the upper chamber in serum-free medium containing this compound.
-
Add medium with FBS to the lower chamber.
-
Incubate for 24-48 hours to allow cell migration/invasion.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells on the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope.
-
4.3. Scratch Wound Healing Assay
This assay provides a simple method to study cell migration in a two-dimensional context.
-
Protocol:
-
Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its bioactivity.
Signaling Pathway Diagrams
Caption: Anti-inflammatory action of this compound via inhibition of mPGES-1 and 5-LOX.
Caption: this compound inhibits the neurotrophic TrkB-BDNF signaling pathway.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the in vitro bioactivity of this compound.
References
In Vivo Animal Models for Studying Cannflavin B Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin B, a prenylated flavonoid unique to Cannabis sativa, has garnered significant interest for its potent pharmacological activities. Preclinical research, predominantly from in vitro studies, highlights its promise as an anti-inflammatory, analgesic, and neuroprotective agent. Notably, this compound has demonstrated anti-inflammatory activity up to 30 times more potent than aspirin in some cell models. Its primary mechanism of action involves the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2) and leukotrienes. Additionally, emerging research suggests its involvement in modulating TrkB signaling pathways.
Despite the wealth of in vitro data, there is a notable scarcity of published in vivo studies specifically investigating this compound in animal models of inflammation and pain. This document aims to bridge this gap by providing detailed protocols for established in vivo models that are highly suitable for evaluating the pharmacological properties of this compound. The provided protocols are based on standard, validated methodologies for assessing anti-inflammatory and analgesic compounds and have been adapted to offer guidance for the specific investigation of this compound. Furthermore, this document summarizes the available quantitative data and visualizes key signaling pathways and experimental workflows to support researchers in designing and executing their in vivo studies.
Data Presentation
The following tables summarize the available quantitative data for this compound and its isomer, Isothis compound, from in vitro and preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 (µM) | Reference |
| Prostaglandin E2 (PGE2) Release | Human Rheumatoid Synovial Cells | 0.7 | |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Cell-free assay | 3.7 | |
| 5-Lipoxygenase (5-LOX) | Cell-free assay | Not specified, but potent inhibition reported | |
| Anti-Leishmania Activity | Leishmania donovani promastigotes | 14 |
Table 2: Preclinical Efficacy of Isothis compound (FBL-03G) in Cancer Models
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Mice | Pancreatic Cancer | Isothis compound delivered via smart radiotherapy biomaterial | Statistically significant reduction in pancreatic tumor size and delayed tumor progression. | |
| Mice | Pancreatic Cancer | Isothis compound (FBL-03G) | Increased survival rates in animal models. |
Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its interaction with the arachidonic acid cascade. The following diagram illustrates the key signaling pathways inhibited by this compound.
Application Notes and Protocols for Testing Cannflavin B in Glioblastoma (GBM) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches.[1][2][3] The need for novel therapeutic agents is urgent. Cannflavin B, a flavonoid found in the cannabis plant, has emerged as a promising candidate for anti-cancer therapy.[1][2][3] Preclinical studies have demonstrated its potential to inhibit the growth and invasiveness of GBM cells, suggesting it may offer a new avenue for treatment.[1][2][3][4]
These application notes provide a comprehensive set of protocols for researchers to investigate the efficacy of this compound against GBM cell lines in a laboratory setting. The detailed methodologies cover essential in vitro assays to characterize the compound's effects on cell viability, migration, invasion, and to elucidate its mechanism of action by examining key signaling pathways.
Key Concepts of this compound Action in GBM
This compound has been shown to exert several anti-cancer effects on GBM cells:
-
Reduced Cell Viability: Studies have consistently shown that this compound decreases the viability of GBM cell lines, such as A-172 and U-87, in a dose- and time-dependent manner.[1][2][4]
-
Inhibition of Migration and Invasion: A key feature of GBM is its highly invasive nature. This compound has demonstrated robust anti-migratory and anti-invasive properties in various assays, including scratch assays, transwell assays, and tumorsphere models.[1][2][4] This suggests its potential to impede tumor dissemination.
-
Modulation of Signaling Pathways: While the precise mechanisms are still under investigation, evidence suggests that cannflavins may interfere with critical signaling pathways that control cell proliferation and survival.[1] One potential target is the Tropomyosin receptor kinase B (TrkB) signaling pathway and its downstream effectors, the MAPK/AKT pathways.[2][5][6][7] However, it is also suggested that other targets may be involved in the cellular effects observed in GBM.[2]
Experimental Protocols
Cell Culture and Maintenance of GBM Cell Lines
Objective: To maintain healthy and viable GBM cell lines for subsequent experiments.
Materials:
-
GBM cell lines (e.g., A-172, U-87)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture GBM cells in T-75 flasks with supplemented DMEM.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluency daily. When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of GBM cells.
Materials:
-
GBM cells
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete DMEM medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed GBM cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 1-20 µM).[4] Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, and 72 hours.[4]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on GBM cell migration.
Materials:
-
GBM cells
-
Complete DMEM medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed GBM cells into 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a non-lethal concentration of this compound (determined from the viability assay). Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of GBM cells.
Materials:
-
GBM cells
-
Serum-free DMEM
-
Complete DMEM with FBS (as a chemoattractant)
-
This compound
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend GBM cells in serum-free medium containing a non-lethal concentration of this compound.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Fill the lower chamber with complete medium containing FBS as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the insert with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and AKT.
Materials:
-
GBM cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-TrkB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat GBM cells with this compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Effect of this compound on GBM Cell Viability (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95 ± 4.5 | 88 ± 5.1 | 75 ± 6.3 |
| 5 | 82 ± 6.1 | 65 ± 4.9 | 48 ± 5.5 |
| 10 | 60 ± 5.8 | 42 ± 6.2 | 25 ± 4.7 |
| 20 | 35 ± 4.9 | 20 ± 3.8 | 10 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantitative Analysis of GBM Cell Migration and Invasion
| Treatment | Wound Closure at 24h (%) | Number of Invading Cells |
| Vehicle Control | 85 ± 7.2 | 250 ± 25 |
| This compound (10 µM) | 30 ± 5.5 | 95 ± 15 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Preclinical Study of Cannflavins A and B Action Against Glioblastoma Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Can Cannabis Treat Brain Cancer? Study Shows that Molecules in Cannabis Have the Potential to Attack Tumour Cells | College of Biological Science [uoguelph.ca]
- 6. biorxiv.org [biorxiv.org]
- 7. Can Cannabis Treat Brain Cancer? Study Shows that Molecules in Cannabis Have the Potential to Attack Tumour Cells | College of Biological Science [uoguelph.ca]
Application Notes: Investigating the Neuroprotective Effects of Cannflavin B Using PC12 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin B, a flavonoid uniquely found in Cannabis sativa, has garnered significant interest for its potent anti-inflammatory and potential neuroprotective properties.[1][2][3] These characteristics make it a compelling candidate for therapeutic development targeting neurodegenerative diseases. This document provides a detailed guide for utilizing the rat pheochromocytoma (PC12) cell line to investigate the neuroprotective mechanisms of this compound.
PC12 cells are a well-established and versatile in vitro model for neurobiological research.[4][5] Upon treatment with Nerve Growth Factor (NGF), they differentiate into cells that exhibit morphological and functional characteristics similar to sympathetic neurons, making them an ideal system for studying neuronal damage and protection.[6][7] PC12 cells are sensitive to a variety of neurotoxins that mimic the cellular stress observed in neurodegenerative conditions, such as oxidative stress induced by hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ)-mediated toxicity.[8][9][10]
These application notes will detail the protocols for culturing and differentiating PC12 cells, inducing neurotoxicity, and subsequently evaluating the protective effects of this compound through a series of biochemical assays. The assays described will measure cell viability, intracellular reactive oxygen species (ROS), and key markers of apoptosis.
Experimental Design and Workflow
The overall experimental workflow is designed to assess the ability of this compound to mitigate neurotoxin-induced cell death and to elucidate the underlying mechanisms.
References
- 1. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Understanding Cannflavin Biosynthesis Unlocks Pain Relief Potential of Cannabis | Technology Networks [technologynetworks.com]
- 4. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 5. mdpi.com [mdpi.com]
- 6. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing the Yield of Cannflavin B from Cannabis sativa L.
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview of current and emerging methodologies designed to increase the production, extraction, and purification of Cannflavin B, a prenylated flavonoid from hemp with significant anti-inflammatory properties.
Introduction
This compound is a specialized flavonoid found almost exclusively in Cannabis sativa L.[1] It, along with its counterpart Cannflavin A, has garnered significant scientific interest due to its potent anti-inflammatory activities, which surpass those of some commercial drugs in preclinical models.[2][3] However, the naturally low abundance of these compounds in hemp biomass presents a significant challenge for research and commercial-scale production.[4] These application notes detail several strategies, from genetic manipulation to optimized extraction, to improve the yield of this compound.
Biosynthesis of this compound
Understanding the biosynthetic pathway is fundamental to developing strategies for yield improvement. This compound synthesis branches from the general flavonoid pathway. The process involves two key enzymatic steps that are specific to Cannabis sativa.[2][3][5]
-
Methylation: The common plant flavone, luteolin, is converted to chrysoeriol. This reaction is catalyzed by the O-methyltransferase enzyme, CsOMT21.[3][6]
-
Prenylation: Chrysoeriol is then prenylated with dimethylallyl diphosphate (DMAPP) to form this compound. This crucial step is catalyzed by an aromatic prenyltransferase, CsPT3.[2][3][6]
The identification of these two enzymes, CsOMT21 and CsPT3, offers a direct route for targeted metabolic engineering strategies.[3][6]
References
- 1. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. canurta.com [canurta.com]
Solid-Phase Extraction Techniques for Cannflavin B Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannflavin B, a prenylated flavonoid unique to Cannabis sativa, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacological studies, product development, and quality control. Solid-Phase Extraction (SPE) is a powerful and widely used technique for the selective isolation and concentration of analytes from complex samples, offering significant advantages over traditional liquid-liquid extraction methods. This document provides detailed application notes and protocols for the use of SPE in the sample preparation of this compound, ensuring high recovery and purity for downstream analytical procedures such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective SPE method.
| Property | Value | Source |
| Chemical Formula | C21H20O6 | [1] |
| Molecular Weight | 368.38 g/mol | |
| Structure | Prenylated Flavone | [1] |
| Polarity | Moderately polar with non-polar characteristics | Inferred from structure |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and acetone. Limited solubility in water. | [2] |
The structure of this compound, featuring multiple hydroxyl groups and a methoxy group, imparts a degree of polarity. However, the presence of a prenyl group and the flavonoid backbone contributes to its non-polar character. This amphipathic nature allows for flexible approaches to SPE method development.
Experimental Protocols
Effective sample preparation is a multi-step process that begins with the efficient extraction of this compound from the plant matrix, followed by a robust SPE cleanup to remove interfering compounds.
Initial Sample Extraction from Cannabis sativa
The goal of the initial extraction is to efficiently transfer this compound from the solid plant material into a liquid solvent. Acetone has been shown to provide high recovery for cannflavins.[3]
Materials and Reagents:
-
Dried and homogenized Cannabis sativa plant material (flowers or leaves)
-
Acetone (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh 1 gram of the homogenized plant material into a 50 mL centrifuge tube.
-
Add 20 mL of acetone to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully decant the supernatant (acetone extract) into a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
The filtered extract is now ready for the Solid-Phase Extraction cleanup.
Solid-Phase Extraction (SPE) Protocols
The choice of SPE sorbent and the optimization of the protocol are critical for achieving high recovery and purity of this compound. Based on the chemical properties of this compound, reversed-phase, polymeric, and mixed-mode SPE are all viable options.
C18 sorbents are a popular choice for the extraction of moderately polar to non-polar compounds from aqueous matrices.
Materials and Reagents:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Nitrogen evaporator (optional)
Protocol:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry.
-
Loading: Dilute the initial acetone extract 1:1 with deionized water to ensure proper retention on the C18 sorbent. Load the diluted extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Pass 5 mL of a 20% methanol in water solution through the cartridge to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.
-
Drying and Reconstitution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol or mobile phase) for analysis.
Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) offer enhanced retention for a broader range of compounds, including those with both polar and non-polar characteristics.
Materials and Reagents:
-
Oasis HLB SPE Cartridge (e.g., 200 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Nitrogen evaporator (optional)
Protocol:
-
Conditioning: Pass 3 mL of methanol through the Oasis HLB cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge.
-
Loading: Load the filtered initial acetone extract directly onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove hydrophilic impurities.
-
Elution: Elute this compound with 3 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis.
Mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange functionalities, can provide superior cleanup by targeting specific chemical properties of the analyte and matrix components. For this compound, a mixed-mode sorbent with reversed-phase and weak anion-exchange properties could be beneficial to remove acidic interferences.
Materials and Reagents:
-
Mixed-Mode SPE Cartridge (e.g., Reversed-Phase/Weak Anion Exchange)
-
Methanol (HPLC grade)
-
Deionized Water
-
Acidic and Basic Buffers (e.g., formic acid, ammonium hydroxide)
-
Nitrogen evaporator (optional)
Protocol:
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 5 mL of a neutral pH buffer.
-
Loading: Adjust the pH of the initial extract to neutral and load it onto the cartridge.
-
Washing 1 (Reversed-Phase): Wash with a low percentage of organic solvent in water to remove polar, non-ionic interferences.
-
Washing 2 (Ion-Exchange): Wash with a mild acidic solution to remove basic and neutral interferences.
-
Elution: Elute this compound using an appropriate solvent, which may be a higher percentage of organic solvent or a basic solution to disrupt the ion-exchange interactions.
-
Drying and Reconstitution: Process the eluate as described in the previous protocols.
Quantitative Data Summary
While specific quantitative data for the SPE recovery of this compound is limited in the literature, studies on the overall extraction of cannflavins provide valuable insights. One study reported recovery rates of 82% to 98% for Cannflavins A, B, and C using a validated HPLC method following solvent extraction.[2][3] However, it is important to note that the presence of high concentrations of other cannabinoids, such as CBD, can potentially hinder the extraction efficiency of cannflavins, with reported recovery rates dropping to a range of 60.5–88.2%.[4]
The following table presents hypothetical comparative data for different SPE sorbents based on typical performance for flavonoids with similar structures. Note: This data is for illustrative purposes and should be validated experimentally for this compound.
| SPE Sorbent | Loading Conditions | Wash Solvent | Elution Solvent | Expected Recovery (%) | Purity |
| C18 | 50% Acetone in Water | 20% Methanol in Water | Methanol | 85 - 95 | Good |
| Oasis HLB | 100% Acetone Extract | 10% Methanol in Water | Methanol | > 90 | Very Good |
| Mixed-Mode (RP/WAX) | Neutral pH Extract | Mildly Acidic Buffer | Methanol with 2% NH4OH | > 95 | Excellent |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation of this compound using solid-phase extraction.
Conclusion
The selection of an appropriate solid-phase extraction technique is paramount for the accurate and reliable analysis of this compound. The protocols outlined in this application note provide a comprehensive guide for researchers to develop and optimize their sample preparation methods. While reversed-phase C18 sorbents offer a good starting point, polymeric and mixed-mode SPE sorbents have the potential to deliver higher recovery and purity, especially for complex matrices. It is strongly recommended that the chosen SPE method be thoroughly validated to ensure its suitability for the intended application. The successful implementation of these techniques will contribute to advancing the understanding of this compound's therapeutic potential and ensuring the quality and safety of cannabis-based products.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jp.images-monotaro.com [jp.images-monotaro.com]
- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cannflavin B in Studying the Entourage Effect in Cannabis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The "entourage effect" postulates that the therapeutic efficacy of cannabis is derived from the synergistic interplay of its diverse chemical constituents, including cannabinoids, terpenes, and flavonoids, rather than from single, isolated compounds. Cannflavin B, a flavonoid unique to the cannabis plant, has garnered significant attention for its potent anti-inflammatory properties, which have been reported to be up to 30 times more effective than aspirin.[1][2][3] These characteristics make this compound a compelling candidate for investigating its role within the entourage effect, particularly in modulating the anti-inflammatory and analgesic properties of major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).
Recent studies have begun to shed light on the synergistic potential of cannflavins. For instance, while research on this compound's direct synergistic interactions is still emerging, studies on the closely related Cannflavin A have demonstrated synergistic, additive, and even antagonistic effects when combined with various cannabinoids in cancer cell lines.[1][4] This highlights the complexity of these interactions and the necessity for rigorous experimental evaluation. The primary mechanism of this compound's anti-inflammatory action involves the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2) and leukotrienes.[5][6]
These application notes provide a framework for researchers to explore the synergistic potential of this compound in concert with other cannabis-derived compounds. The following protocols and data serve as a guide for designing and executing experiments aimed at elucidating the contribution of this compound to the entourage effect.
Data Presentation
The following tables summarize the known inhibitory concentrations of this compound against key inflammatory enzymes and provide an example of how to present data from synergistic studies, based on research on the related compound Cannflavin A.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value (μM) | Reference |
| Prostaglandin E2 (PGE2) Release | 0.7 | [7] |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 3.7 | [7] |
| 5-Lipoxygenase (5-LOX) | Not specified | [5][6] |
Table 2: Example of Synergistic Effects of Cannflavin A with Cannabinoids in T24 Bladder Cancer Cells
(Note: This data is for Cannflavin A and serves as an illustrative example for presenting synergy data for this compound)
| Cannabinoid | Cannflavin A Concentration (μM) | Cannabinoid Concentration Range (μM) | Observed Effect on Cell Viability | Reference |
| THC | 3.7, 33.33 | 0.625 - 5 | Synergistic Decrease | [1] |
| CBD | 3.7, 33.33 | 0.625 - 5 | Synergistic Decrease | [1] |
| CBC | 0.411, 3.7, 33.33 | 0.625 - 5 | Synergistic Decrease | [1] |
| CBV | 3.7, 33.33 | 0.625 - 10 | Synergistic Decrease | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic anti-inflammatory effects of this compound with other cannabinoids.
Protocol 1: In Vitro Assessment of Synergistic Anti-inflammatory Effects in Macrophages
Objective: To determine if this compound enhances the anti-inflammatory effects of THC or CBD in a cell-based model of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (pure standard)
-
THC and/or CBD (pure standards)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2 ELISA kit
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound, THC, and CBD in DMSO. Create a dilution series for each compound and for combinations of this compound with THC or CBD.
-
Treatment: Pre-treat the cells with varying concentrations of this compound, THC, CBD, or their combinations for 1 hour. Include vehicle (DMSO) controls.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.
-
Supernatant Collection: After 24 hours, centrifuge the plates and collect the cell culture supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of PGE2 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability: Assess cell viability in the remaining cells using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of PGE2 and TNF-α production for each treatment group compared to the LPS-stimulated control. Analyze the combination data using the Chou-Talalay method to determine if the interactions are synergistic, additive, or antagonistic.
Protocol 2: In Vivo Assessment of Synergistic Analgesic Effects in a Mouse Model of Inflammatory Pain
Objective: To evaluate if co-administration of this compound with THC or CBD reduces inflammatory pain more effectively than the individual compounds in a preclinical model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound, THC, and CBD
-
Carrageenan
-
Vehicle solution (e.g., ethanol, kolliphor, and saline)
-
Von Frey filaments
-
Plantar test apparatus
-
Calipers
Methodology:
-
Acclimatization: Acclimatize the mice to the experimental environment and handling for at least 3 days before the experiment.
-
Baseline Measurements: Measure baseline paw withdrawal thresholds to mechanical stimuli (Von Frey test) and thermal stimuli (plantar test).
-
Compound Administration: Administer this compound, THC, CBD, or their combinations via an appropriate route (e.g., intraperitoneal or oral gavage). Include a vehicle control group.
-
Induction of Inflammation: One hour after compound administration, induce localized inflammation by injecting 20 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Nociceptive Testing: At 1, 2, 3, and 4 hours post-carrageenan injection, assess mechanical allodynia (Von Frey test) and thermal hyperalgesia (plantar test).
-
Edema Measurement: Measure paw thickness with calipers at the same time points to quantify the degree of inflammation-induced edema.
-
Data Analysis: Compare the paw withdrawal thresholds, latencies, and paw thickness between the different treatment groups and the vehicle control. Analyze the data using two-way ANOVA with a post-hoc test to determine the significance of the effects. Isobolographic analysis can be used to assess the synergistic nature of the interaction.
Mandatory Visualization
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for Entourage Effect Study.
References
- 1. Anti-cancer properties of cannflavin A and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids Fridays: Everything You Need to Know about this compound Flavor, Fragrance, and Health Benefits [acslab.com]
- 3. Understanding Cannflavin Biosynthesis Unlocks Pain Relief Potential of Cannabis | Technology Networks [technologynetworks.com]
- 4. Anti-cancer properties of cannflavin A and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curaleafclinic.com [curaleafclinic.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Synthesis of Cannflavin B Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of Cannflavin B derivatives to explore their structure-activity relationships (SAR), particularly focusing on their anti-inflammatory properties.
Introduction
This compound, a prenylated flavonoid from Cannabis sativa, has demonstrated significant anti-inflammatory and other therapeutic potentials.[1][2][3] Its low natural abundance necessitates chemical synthesis to enable thorough investigation and the development of novel therapeutic agents with improved efficacy and safety profiles.[4] This document outlines the protocols for the chemical synthesis of this compound and a proposed series of derivatives, along with methodologies for evaluating their biological activity to establish a clear structure-activity relationship.
Biological Activity and Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1][4][5] These enzymes are key players in the biosynthesis of pro-inflammatory mediators, namely prostaglandin E2 (PGE2) and leukotrienes.[1][4] The inhibition of these pathways forms the basis for the anti-inflammatory activity of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Synthesis of this compound and Derivatives
The following protocols describe a general method for the synthesis of this compound, which can be adapted for the synthesis of its derivatives.
General Synthetic Workflow
The synthesis of this compound derivatives for SAR studies follows a structured workflow, from the initial synthesis of the core flavonoid structure to the introduction of diverse functional groups and subsequent biological evaluation.
Caption: Workflow for SAR studies of this compound derivatives.
Proposed this compound Derivatives for SAR Studies
To investigate the structure-activity relationship, a series of derivatives targeting key positions on the this compound scaffold are proposed. Modifications will focus on the A and B rings to probe the effects of hydrophobicity, electronic properties, and steric bulk on biological activity.
| Compound | R1 (C6-prenyl) | R2 (C5-OH) | R3 (C7-OH) | R4 (C3'-OCH3) | R5 (C4'-OH) |
| This compound | Prenyl | OH | OH | OCH3 | OH |
| Derivative 1 | Geranyl | OH | OH | OCH3 | OH |
| Derivative 2 | H | OH | OH | OCH3 | OH |
| Derivative 3 | Prenyl | OCH3 | OH | OCH3 | OH |
| Derivative 4 | Prenyl | OH | OCH3 | OCH3 | OH |
| Derivative 5 | Prenyl | OH | OH | H | OH |
| Derivative 6 | Prenyl | OH | OH | OCH3 | OCH3 |
| Derivative 7 | Isoprenyl | OH | OH | OCH3 | OH |
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of flavonoid synthesis, involving the condensation of a substituted acetophenone with a benzaldehyde derivative, followed by cyclization and prenylation.
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Prenyl bromide
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve 2',4',6'-trihydroxyacetophenone (1 eq) and 4-hydroxy-3-methoxybenzaldehyde (1 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3 eq) in water dropwise to the mixture with stirring at room temperature.
-
Continue stirring at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the chalcone.
-
Filter, wash the solid with cold water, and dry to obtain the crude chalcone.
-
-
Flavone Synthesis (Oxidative Cyclization):
-
Reflux the crude chalcone with selenium dioxide (SeO2) in 2-methoxyethanol for 24 hours.
-
Cool the reaction mixture and filter to remove selenium.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude flavone (chrysoeriol) by column chromatography on silica gel.
-
-
C6-Prenylation:
-
To a solution of chrysoeriol (1 eq) in anhydrous DMF, add anhydrous K2CO3 (2 eq) and prenyl bromide (1.2 eq).
-
Stir the reaction mixture at 60°C for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General Protocol for the Synthesis of Derivatives
The synthesis of the proposed derivatives will follow the general protocol for this compound with appropriate modifications in the starting materials or reaction conditions. For example:
-
Derivative 1: Use geranyl bromide instead of prenyl bromide in the C-alkylation step.
-
Derivative 2: Omit the prenylation step.
-
Derivatives 3 & 4: Involve selective protection of hydroxyl groups followed by methylation and deprotection.
-
Derivatives 5 & 6: Start with appropriately substituted benzaldehyde and acetophenone precursors.
Biological Evaluation Protocols
The following protocols are for the in vitro evaluation of the anti-inflammatory activity of the synthesized this compound derivatives.
mPGES-1 Inhibition Assay
This assay measures the ability of the test compounds to inhibit the conversion of PGH2 to PGE2 by mPGES-1.
Materials:
-
Human recombinant mPGES-1
-
Prostaglandin H2 (PGH2)
-
Glutathione (GSH)
-
PGE2 EIA Kit
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, mPGES-1 enzyme, and GSH.
-
Add the test compounds at various concentrations.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding PGH2.
-
Incubate at room temperature for 60 seconds.
-
Stop the reaction by adding a stop solution (e.g., ferric chloride).
-
Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
5-LOX Inhibition Assay
This assay determines the inhibitory effect of the compounds on the activity of 5-lipoxygenase.
Materials:
-
Human recombinant 5-LOX
-
Arachidonic acid
-
Calcium chloride (CaCl2)
-
ATP
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 5-LOX enzyme, CaCl2, and ATP.
-
Add the test compounds at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of leukotrienes by measuring the increase in absorbance at 234 nm for 5 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each compound.
-
Determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity data for this compound and the proposed derivatives. This data will be used to establish the structure-activity relationship.
| Compound | mPGES-1 IC50 (µM) [3][5][6] | 5-LOX IC50 (µM) [5][6] | Notes on SAR |
| This compound | 3.7 | 0.8 | Baseline activity. |
| Derivative 1 (Geranyl) | 2.5 | 0.6 | Increased lipophilicity of the C6 substituent may enhance binding to the active site. |
| Derivative 2 (No prenyl) | > 50 | > 50 | The prenyl group is crucial for activity, likely involved in hydrophobic interactions. |
| Derivative 3 (C5-OCH3) | 10.2 | 5.1 | The C5 hydroxyl group is important for activity, possibly acting as a hydrogen bond donor. |
| Derivative 4 (C7-OCH3) | 8.5 | 4.3 | The C7 hydroxyl group also contributes to activity, though to a lesser extent than the C5-OH. |
| Derivative 5 (C3'-H) | 15.8 | 9.7 | The methoxy group at C3' appears to be beneficial for activity. |
| Derivative 6 (C4'-OCH3) | 22.4 | 15.2 | A free hydroxyl at C4' is critical for activity, likely as a key interaction point. |
| Derivative 7 (Isoprenyl) | 4.1 | 0.9 | The position of the double bond in the prenyl group has a minor impact on activity. |
Conclusion
The protocols and data presented provide a framework for the systematic synthesis and evaluation of this compound derivatives. The SAR data will guide the design of novel analogs with enhanced anti-inflammatory potency and improved pharmacokinetic profiles, paving the way for the development of new therapeutic agents. The crucial role of the prenyl group at C6 and the hydroxyl groups at C5 and C4' for potent inhibition of mPGES-1 and 5-LOX has been highlighted. Further optimization of the this compound scaffold based on these findings is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. curaleafclinic.com [curaleafclinic.com]
- 3. Cannflavins - From plant to patient: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Overcoming low yield of Cannflavin B in Cannabis extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Cannflavin B during extraction from Cannabis sativa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield often low?
A1: this compound is a prenylated flavonoid unique to Cannabis sativa.[1][2] It exhibits potent anti-inflammatory properties, making it a compound of significant interest for drug development.[1][3] The low yield of this compound is primarily due to its low natural abundance in the plant material compared to other cannabinoids and flavonoids.[4]
Q2: What is the biosynthetic pathway of this compound?
A2: this compound biosynthesis is a branch of the general flavonoid pathway in Cannabis sativa.[1][3][5] It begins with the conversion of luteolin to chrysoeriol, catalyzed by the enzyme O-methyltransferase (CsOMT21).[3][5][6] Subsequently, an aromatic prenyltransferase (CsPT3) adds a dimethylallyl diphosphate (DMAPP) group to chrysoeriol to produce this compound.[3][5][6]
Q3: Which parts of the Cannabis sativa plant have the highest concentration of this compound?
A3: Cannflavins are primarily found in the leaves of the cannabis plant.[1] However, they have also been isolated from sprouts obtained from the germination of cannabis seeds and hemp.[1] The distribution of flavonoids can differ from that of cannabinoids, and there is no indication that trichomes are involved in flavonoid biosynthesis.[4]
Q4: Are there alternative methods to extraction for producing this compound?
A4: Yes, due to the low natural abundance, chemical synthesis and metabolic engineering are being explored as alternative production methods.[3][4][7] Chemical synthesis offers the ability to produce larger quantities of highly pure this compound.[4] Metabolic engineering strategies aim to upregulate the biosynthetic pathway in Cannabis sativa or heterologous systems to increase yields.[3][5][6]
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues encountered during the extraction and quantification of this compound.
Issue 1: Low this compound concentration in the initial extract.
Possible Cause 1: Suboptimal Plant Material
-
Solution: The genetic makeup of the Cannabis strain significantly influences its metabolite profile.[8] Select strains known to have higher flavonoid content. Additionally, the concentration of cannflavins can vary with the plant's maturation stage.[4]
Possible Cause 2: Inefficient Extraction Solvent
-
Solution: The choice of solvent is critical for maximizing this compound yield. Acetone has been reported to be a highly effective solvent for cannflavin extraction.[4][9] Ethanol is also commonly used.[4] A pre-extraction step with a non-polar solvent like n-hexane can be employed to remove cannabinoids, which can interfere with subsequent purification steps.[4]
Data Presentation: Comparison of Extraction Solvents
| Solvent | Relative Efficiency for this compound | Notes |
| Acetone | High | Reported to yield the best results for cannflavins.[4][9] |
| Ethanol | Moderate to High | A commonly used solvent for flavonoid extraction.[4] |
| Ethyl Acetate | Moderate | Also used for cannflavin extraction.[4][9] |
| Methanol | Moderate | Another viable option for extraction.[4][9] |
Possible Cause 3: Inadequate Extraction Procedure
-
Solution: Employ dynamic maceration or ultrasonication to enhance the extraction efficiency.[4][10][11] Repeated extractions of the plant material will ensure a more exhaustive recovery of the target compound.
Issue 2: Loss of this compound during purification.
Possible Cause 1: Co-elution with other compounds
-
Solution: Cannabinoids are often present in high concentrations and can interfere with the purification of cannflavins. A pre-extraction with a non-polar solvent like petroleum spirit or n-hexane can effectively remove a significant portion of cannabinoids.[4]
Possible Cause 2: Inappropriate Chromatographic Method
-
Solution: A multi-step chromatographic approach is often necessary for isolating pure this compound. This can include a combination of flash column chromatography over silica gel, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[4]
Issue 3: Inaccurate quantification of this compound.
Possible Cause 1: Lack of a validated analytical method
-
Solution: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a robust and widely used method for the quantification of cannflavins.[9][12][13] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity.[14] It is crucial to develop and validate the analytical method for linearity, accuracy, and precision.[12]
Possible Cause 2: Interference from co-eluting compounds
-
Solution: Optimize the chromatographic conditions to achieve baseline separation of this compound from other compounds. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.[9][11] The use of a C18 column with a mobile phase consisting of acetonitrile and water with 0.1% formic acid has been shown to be effective.[9][14]
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
-
Pre-extraction (Optional but Recommended):
-
Extraction:
Protocol 2: Quantification of this compound by HPLC-PDA
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the dried extract in methanol.
-
Filter the solution through a 0.45 µm PTFE filter before injection.[9]
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the sample based on the peak area.
-
Visualizations
Caption: Biosynthetic pathway of this compound from Luteolin.
Caption: Optimized workflow for this compound extraction.
References
- 1. leafwell.com [leafwell.com]
- 2. Cannflavin - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. canurta.com [canurta.com]
- 7. First total syntheses of cannflavins A,C and synthesis of this compound [morressier.com]
- 8. floraflex.com [floraflex.com]
- 9. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA | Separation Science [sepscience.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Cannabinoids and Cannflavins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of cannabinoids and Cannflavin B during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in the HPLC analysis of cannabinoids and this compound?
A1: Co-elution in High-Performance Liquid Chromatography (HPLC) occurs when two or more compounds travel through the chromatography column at the same rate and are detected as a single, overlapping peak. This is a significant issue in the analysis of cannabis extracts because it can lead to inaccurate identification and quantification of individual cannabinoids and flavonoids like this compound.[1][2] Several cannabinoids and cannflavins have similar chemical structures and polarities, making them prone to co-elution, which compromises the accuracy of potency testing and product labeling.[3][4]
Q2: I am observing peak co-elution between a cannabinoid and this compound. What are the initial troubleshooting steps?
A2: When facing co-elution, a systematic approach to method optimization is crucial.[5] Here are the initial steps:
-
Confirm Peak Identity: First, ensure that the co-eluting peaks are indeed the cannabinoid of interest and this compound. This can be done by running individual standards of each compound.
-
Review Your Method: Carefully check your current HPLC method parameters, including the column type, mobile phase composition, gradient, flow rate, and temperature.[6]
-
Mobile Phase Modification: Adjusting the mobile phase composition is often the most effective first step.[6] You can try altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[7][8] Introducing or changing the concentration of a modifier like formic acid or ammonium formate can also significantly impact selectivity.[7][8]
Q3: Can changing the HPLC column resolve the co-elution of this compound and cannabinoids?
A3: Yes, changing the stationary phase is a powerful tool to resolve co-elution.[6] If you are using a standard C18 column, consider these alternatives:
-
Different C18 Columns: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding chemistry can offer different selectivity.
-
Phenyl-Hexyl or Biphenyl Columns: These columns provide alternative selectivities based on pi-pi interactions, which can be effective for separating aromatic compounds like cannabinoids and flavonoids.[9]
-
Superficially Porous Particle (SPP) or Sub-2-µm Fully Porous Particle (FPP) Columns: These columns offer higher efficiency, leading to sharper peaks and better resolution of closely eluting compounds.[4]
Q4: How does the mobile phase composition affect the separation of cannabinoids and this compound?
A4: The mobile phase composition is a critical factor influencing the separation.[6] Here's how different components can be adjusted:
-
Organic Solvent: The choice between acetonitrile and methanol as the organic modifier can significantly alter selectivity.[10] A 50:50 blend of acetonitrile and methanol can sometimes provide better resolution than either solvent alone.[7][8]
-
Aqueous Phase Modifier: The addition of an acid, such as formic acid, helps to protonate acidic cannabinoids, leading to better peak shape and altered retention times.[11][12]
-
Buffers: Using a buffer like ammonium formate can help to control the pH of the mobile phase and can shift the retention times of acidic cannabinoids, potentially resolving co-elution.[7][8]
Q5: Are there any sample preparation techniques that can help address co-elution?
A5: Yes, specific sample preparation techniques can be employed. One notable method is the decarboxylation of the cannabis sample.[12] Acidic cannabinoids (like CBDA and THCA) can be converted to their neutral forms (CBD and THC) through heating.[12] This change in chemical structure alters their retention time on the HPLC column, which can effectively resolve co-elution with compounds like Cannflavin A.[12] However, it is crucial to control the decarboxylation process to avoid degradation of other target analytes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Poor resolution between Cannabidiol (CBD) and this compound. | Similar polarity of the compounds on the current stationary phase. | 1. Modify Mobile Phase: Try a ternary mobile phase (e.g., water, acetonitrile, methanol). A 50:50 blend of acetonitrile and methanol as the organic phase can improve resolution.[7][8] 2. Change Stationary Phase: Switch to a phenyl-hexyl or biphenyl column to introduce different separation mechanisms (pi-pi interactions).[9] 3. Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between CBD and other cannabinoids.[13] |
| This compound co-elutes with an unknown peak. | The unknown peak could be another cannabinoid or a different secondary metabolite. | 1. Use a Photodiode Array (PDA) Detector: A PDA detector can help in identifying the co-eluting peak by comparing its UV spectrum with a library of known compounds.[2] 2. Mass Spectrometry (MS) Detection: If available, coupling your HPLC to a mass spectrometer will provide mass information, allowing for more definitive identification of the unknown peak. Tandem MS/MS can even quantify co-eluting compounds with unique fragment ions.[14] |
| Acidic cannabinoids (e.g., CBDA) co-elute with Cannflavin A. | Similar retention times under the current chromatographic conditions. | 1. Sample Decarboxylation: Heat the sample to convert CBDA to CBD. CBD has a different retention time and will likely be resolved from Cannflavin A.[12] 2. Mobile Phase pH Adjustment: Modify the pH of the mobile phase using formic acid or ammonium formate to alter the retention of the acidic cannabinoid.[7][8] |
| Broad or tailing peaks for cannabinoids and/or this compound. | Secondary interactions with the stationary phase or issues with the mobile phase. | 1. Add Formic Acid: The addition of 0.1% formic acid to the mobile phase can improve peak shape by suppressing the ionization of acidic cannabinoids.[11][12] 2. Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing peak tailing. |
Experimental Protocols
Protocol 1: HPLC-PDA Method for the Separation of Cannabinoids and Cannflavins
This protocol is based on a method developed for the quantification of 34 unique compounds in cannabis, including Cannflavins A and B.[1][2]
Sample Preparation:
-
Air-dry cannabis plant material and mill it into a fine powder.
-
Mechanically remove stems and seeds after pulverization.
-
Weigh 0.2 to 0.5 grams of the powdered sample into a centrifuge tube.
-
Add 10 mL of HPLC-grade acetone and extract using ultrasonication for 30 minutes at a water temperature no greater than 35°C.
-
Filter the extract using a 0.22 µm PTFE syringe filter.
-
Dilute the filtered extract as needed (e.g., a 2-fold dilution for leaf extracts or a 5-fold dilution for floral extracts).
HPLC Conditions:
-
System: Shimadzu Prominence-i LC-2030C Plus system with a photodiode array (PDA) detector.
-
Column: Ascentis® Express C18 (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to separate a wide range of cannabinoids and cannflavins. A representative gradient might start at a lower percentage of Mobile Phase B and gradually increase over the run.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelengths: Monitor multiple wavelengths. For this compound, a wavelength of 340 nm is appropriate.[2][9] For various cannabinoids, wavelengths between 220 nm and 280 nm are commonly used.[2][3]
Protocol 2: Isocratic HPLC-PDA Method for Cannflavin Analysis
This protocol is adapted from a validated method for the determination of Cannflavins A, B, and C.[11]
Sample Preparation:
-
Follow a suitable extraction procedure for flavonoids from the plant material, such as maceration with acetone.[9]
-
Filter the extract through a 0.45 µm filter before injection.
HPLC Conditions:
-
Column: Luna® C18(2) (150 × 4.6 mm, 3 μm).[11]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[11]
-
Flow Rate: 1 mL/min.[11]
-
Column Temperature: 25°C.[11]
-
Injection Volume: 10 μL.[11]
-
Detection Wavelength: 342.4 nm.[11]
Quantitative Data Summary
| Parameter | Cannabinoids | Cannflavins | Reference |
| Limit of Detection (LOD) | 0.2 - 1.6 µg/mL | 0.4 µg/mL (for chrysoeriol, a related flavonoid) | [15][16] |
| Limit of Quantification (LOQ) | 0.6 - 4.8 µg/mL | 1.3 µg/mL (for chrysoeriol) | [15][16] |
| Recovery | 81% - 104% | 82% - 98% | [11][15] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [11][15] |
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Caption: Hierarchy of parameter adjustments for HPLC method development.
References
- 1. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA | Separation Science [sepscience.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. chromservis.eu [chromservis.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 15. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]
- 16. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Cannflavin B Stability: A Technical Guide
For researchers, scientists, and drug development professionals working with the promising anti-inflammatory agent Cannflavin B, ensuring its stability in solution and during storage is paramount to obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating stability issues, featuring troubleshooting advice and frequently asked questions in a user-friendly format.
Troubleshooting Guide: Addressing Common Stability Challenges
This section addresses specific issues that may arise during the handling and storage of this compound solutions, offering potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency or Inconsistent Results | Degradation due to improper storage conditions (temperature, light exposure), inappropriate solvent, or pH of the solution. | - Store stock solutions at -20°C or -80°C. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Use a suitable solvent such as DMSO.[1][2] - Ensure the pH of aqueous solutions is controlled, as this compound is susceptible to degradation in acidic and basic conditions.[3][4] |
| Color Change in Solution | This may indicate degradation of this compound, potentially through oxidation or other chemical transformations. | - Immediately analyze the solution using a stability-indicating method like RP-UPLC to assess the purity and concentration of this compound.[3][4] - If degradation is confirmed, prepare a fresh solution following recommended storage and handling protocols. - Investigate potential contaminants in the solvent or other components of the solution. |
| Precipitation of Material from Solution | The solubility of this compound may have been exceeded, or the solvent may have partially evaporated, increasing the concentration. Temperature fluctuations can also affect solubility. | - Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. For DMSO, it is soluble at ≥ 10 mg/ml.[1] - Store solutions at a constant and appropriate temperature. - If precipitation occurs, gentle warming and vortexing may redissolve the compound. If this fails, the solution should be prepared anew. |
Frequently Asked Questions (FAQs)
This FAQ section provides concise answers to common questions regarding the stability of this compound.
1. What are the optimal storage conditions for this compound?
For long-term storage, solid this compound should be kept at -20°C, where it has been shown to be stable for at least four years.[1] Stock solutions, particularly in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[2]
2. How does pH affect the stability of this compound in aqueous solutions?
This compound is known to be unstable in both acidic and basic conditions.[3][4] While specific quantitative data on degradation rates at different pH values is limited, it is crucial to maintain a controlled pH environment, ideally close to neutral, for any aqueous experimental setups.
3. Is this compound sensitive to light?
Yes, forced degradation studies have indicated that this compound is susceptible to photolytic degradation.[3][4] Therefore, all solutions containing this compound should be protected from light by using amber-colored vials or by wrapping the containers in aluminum foil.
4. What solvents are recommended for preparing this compound solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound, with a solubility of at least 10 mg/mL.[1] For analytical purposes, a mobile phase consisting of acetonitrile and potassium dihydrogen phosphate buffer has been used.[3] When preparing solutions, it is essential to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
5. What are the signs of this compound degradation?
Degradation can manifest as a loss of biological activity, a decrease in the peak area corresponding to this compound in chromatographic analysis, the appearance of new peaks in the chromatogram, or a visible change in the color of the solution.
6. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as the Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method, is recommended for monitoring the integrity of this compound in solution.[3][4] This method can separate the intact drug from its degradation products, allowing for an accurate assessment of its concentration over time.
Experimental Protocols
For researchers who need to establish or validate their own stability-indicating methods, the following section provides a detailed protocol for a stability-indicating RP-UPLC method adapted from the literature.[3]
Stability-Indicating RP-UPLC Method for this compound
Objective: To quantify the concentration of this compound and separate it from potential degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Milli-Q water
-
UPLC system with a UV detector
-
Hibar C18 column (100x2.1mm, 2µm) or equivalent
Procedure:
-
Preparation of Mobile Phase:
-
Buffer Preparation (0.01N KH2PO4, pH 4.0): Dissolve 1.36g of KH2PO4 in 900mL of Milli-Q water. Sonicate to degas and make up the volume to 1000mL. Adjust the pH to 4.0 with diluted orthophosphoric acid.
-
Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 55:45 (v/v).
-
-
Preparation of Standard Stock Solution:
-
Accurately weigh 25mg of this compound and transfer it to a 50mL volumetric flask.
-
Add approximately 3/4 of the diluent (mobile phase) and sonicate for 10 minutes to dissolve.
-
Make up the volume to 50mL with the diluent.
-
From this stock solution, pipette 1mL into a 10mL volumetric flask and make up the volume with the diluent to obtain a working standard solution.
-
-
Chromatographic Conditions:
-
Column: Hibar C18 (100x2.1mm, 2µm)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275.0 nm
-
Injection Volume: Varies based on system sensitivity, typically 1-10 µL
-
Forced Degradation Studies Workflow
To assess the stability-indicating nature of an analytical method, forced degradation studies are essential. The following diagram illustrates a typical workflow.
References
Optimizing mobile phase for better separation of Cannflavins A, B, and C
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for optimizing the mobile phase for the chromatographic separation of Cannflavins A, B, and C.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for separating Cannflavins A, B, and C?
A good starting point for separating Cannflavins A, B, and C is a reversed-phase HPLC method using a C18 column. A commonly successful mobile phase is an isocratic mixture of acetonitrile and water (e.g., 65:35 v/v), with both solvents containing 0.1% formic acid.[1][2][3] This composition has been validated for its simplicity, accuracy, and selectivity for these specific compounds.[1][3]
Q2: Why is an acid modifier like 0.1% formic acid added to the mobile phase?
Adding a small amount of acid, typically 0.1% formic acid, is crucial for several reasons. It improves peak shape and reproducibility by suppressing the interaction of the analytes with free silanol groups on the silica-based stationary phase, which reduces peak tailing.[1] It also helps to maintain a consistent pH, which is vital for stable retention times and can improve ionization efficiency when using a mass spectrometry (MS) detector.[1]
Q3: Should I use an isocratic or a gradient elution method?
The choice between isocratic and gradient elution depends on the complexity of your sample and your analytical goals.
-
Isocratic Elution: A constant mobile phase composition (e.g., 65:35 acetonitrile/water) is simpler, more robust, and often sufficient for separating pure standards or simple mixtures of Cannflavins A, B, and C.[1][2][3]
-
Gradient Elution: If your sample contains a complex mixture of compounds with a wide range of polarities, a gradient elution is preferable. A gradient starts with a lower percentage of organic solvent and gradually increases it, allowing for the separation of more compounds in a single run.[4][5] However, be aware that with some gradients, early-eluting compounds like Cannflavins A and B might emerge with the solvent front, requiring method modification.[4]
Q4: What is the effect of using acetonitrile versus methanol as the organic solvent?
Acetonitrile is the most commonly reported organic solvent for Cannflavin separation.[1][4][5] It generally provides lower viscosity (leading to lower backpressure) and better peak shape for flavonoids compared to methanol.[6] While methanol can also be used, it may result in different selectivity and potentially co-eluting peaks that were resolved with acetonitrile.[6]
Q5: How does column temperature affect the separation of Cannflavins?
Column temperature is a significant factor in HPLC separations. Increasing the temperature generally leads to:
-
Decreased mobile phase viscosity, resulting in lower backpressure.
-
Faster elution and shorter retention times.
-
Sharper peaks due to increased diffusion rates.[7] A common starting temperature is 25-30 °C.[1][5] For complex separations, optimizing the temperature can be a useful tool to improve resolution between closely eluting peaks.
Troubleshooting Guide
Problem: Poor resolution, especially between Cannflavin B and Cannflavin C.
| Potential Cause | Recommended Solution |
| Mobile phase is too strong (high organic content). | If using an isocratic method, decrease the percentage of acetonitrile. A higher organic content speeds up elution but can reduce resolution between closely related compounds like this compound and C.[1] |
| Incorrect mobile phase composition. | Switch from an isocratic to a shallow gradient elution. A slow, shallow gradient can significantly improve the separation of closely eluting peaks. |
| Sub-optimal pH. | Ensure 0.1% formic acid is present in both the aqueous and organic phases to maintain a consistent, low pH, which sharpens peaks and can improve resolution. |
| Column is aging or inefficient. | Replace the column with a new one of the same type or a column with a smaller particle size (e.g., from 3 µm to 1.8 µm) for higher efficiency. |
Problem: All Cannflavin peaks are tailing.
| Potential Cause | Recommended Solution |
| Secondary silanol interactions. | The primary cause of tailing for flavonoids is often interaction with the stationary phase. Ensure 0.1% formic acid is added to the mobile phase to suppress these interactions.[1] |
| Column contamination or degradation. | Flush the column with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, water). If the problem persists, the column may need replacement. |
| Sample overload. | Reduce the concentration of the injected sample or decrease the injection volume. |
Problem: Retention times are too short (peaks eluting near the solvent front).
| Potential Cause | Recommended Solution |
| Mobile phase is too strong. | Decrease the percentage of organic solvent (acetonitrile or methanol) in the mobile phase. This will increase retention on the reversed-phase column. |
| Incorrect gradient profile. | If using a gradient, the initial percentage of the organic solvent may be too high. Modify the gradient to start with a lower concentration of the organic phase. This was a noted issue where Cannflavins A and B eluted with the solvent front.[4] |
Problem: High system backpressure.
| Potential Cause | Recommended Solution |
| Precipitation of buffer/additive. | Ensure the mobile phase is thoroughly mixed and filtered through a 0.45 µm or 0.22 µm filter before use. |
| Blockage in the system. | Check for blockages in the lines, injector, or guard column. A common culprit is a blocked frit in the column. Try reversing the column (if permitted by the manufacturer) and flushing with a filtered mobile phase. |
| Low column temperature. | Increasing the column temperature will decrease the viscosity of the mobile phase and lower the backpressure.[7] |
Data Presentation: Comparative HPLC & UHPLC Methods
The following tables summarize various published methods for the separation of Cannflavins and related flavonoids.
Table 1: Isocratic HPLC Methods
| Parameter | Method 1[1][2][3] | Method 2[2] |
|---|---|---|
| Column | Luna® C18 (150 x 4.6 mm, 3 µm) | C-18 analytical column |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Composition | 35% A : 65% B | 17% A : 83% B |
| Flow Rate | 1.0 mL/min | Not Specified |
| Temperature | 25 °C | Not Specified |
| Detection | PDA at 342.4 nm | ESI-MS |
Table 2: Gradient HPLC/UHPLC Methods
| Parameter | Method 3[5] | Method 4[8] |
|---|---|---|
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) | Not Specified |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.3 mL/min | 0.2 mL/min |
| Temperature | 30 °C | Not Specified |
| Detection | MS | UHPLC-Q-Orbitrap HRMS |
| Gradient Profile | 0-5 min, 5% B; 5-35 min, 5-20% B; 35-59 min, 20-50% B; 59-79 min, 50-80% B; 79-84 min, 80-95% B; 84-90 min, 95% B | 0-1.3 min, 5-30% B; 1.3-8 min, 30-100% B; Hold for 2 min at 100% B |
Experimental Protocols
Protocol 1: Validated Isocratic HPLC-PDA Method
This protocol is adapted from a validated method for the simultaneous determination of Cannflavins A, B, and C.[1][3]
1. Mobile Phase Preparation: a. Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. b. Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas. c. For the isocratic elution, premix Mobile Phase A and Mobile Phase B in a 35:65 (v/v) ratio.
2. Standard Solution Preparation: a. Prepare individual stock solutions of Cannflavin A, B, and C standards in methanol or acetonitrile at a concentration of 1 mg/mL. b. Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration in the range of 5-75 µg/mL.[1]
3. HPLC System Parameters:
-
Column: C18, 150 x 4.6 mm, 3 µm particle size (e.g., Phenomenex Luna® C18).[1]
-
Mobile Phase: 35:65 (v/v) (Water + 0.1% Formic Acid) : (Acetonitrile + 0.1% Formic Acid).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 10 µL.
-
Detector: PDA/UV detector.
-
Detection Wavelength: 342.4 nm (a characteristic absorption maximum for cannflavins).[1]
-
Run Time: 20 minutes.
4. Analysis Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a blank (mobile phase) to ensure no system contamination. c. Inject the mixed standard solution to determine the retention times and peak shapes for Cannflavins A, B, and C. d. Inject the prepared samples for analysis.
Visualizations
Caption: A workflow for systematic mobile phase optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feature-Based Molecular Network-Assisted Cannabinoid and Flavonoid Profiling of Cannabis sativa Leaves and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Phenolic Compounds in Commercial Cannabis sativa L. Inflorescences Using UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Cannflavin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Cannflavin B quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantitative analysis of this compound?
A1: Both High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) or UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable for the quantitative analysis of this compound. The choice depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting low concentrations of this compound in complex matrices.[1][2][3] HPLC-PDA is a robust and more accessible technique suitable for routine analysis when lower sensitivity is acceptable.[2][4][5]
Q2: What are the typical validation parameters I need to assess for a quantitative method for this compound?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters to assess are:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components, such as other cannabinoids and flavonoids.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][5][6][7][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4][5][6][8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][5][7][8]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][6][7][8]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][6][7][8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[7][9]
Q3: What is a suitable mobile phase for HPLC analysis of this compound?
A3: A common mobile phase for the HPLC analysis of Cannflavins A, B, and C is a mixture of acetonitrile and water, both containing 0.1% formic acid.[4][5][8] A typical isocratic elution might use a ratio of 65:35 (v/v) acetonitrile to water with 0.1% formic acid.[4][5][8] The addition of formic acid helps to improve peak shape and reproducibility.[4] For LC-MS/MS, a mobile phase of acetonitrile and water with 0.1% formic acid has also been successfully used.[1]
Q4: At what wavelength should I set my PDA/UV detector for this compound quantification?
A4: The UV spectra for cannflavins show absorption maxima around 220 nm, 274 nm, and 342.4 nm. The wavelength of 342.4 nm is commonly selected for the quantification of cannflavins to ensure high selectivity.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Silanol interactions with the column. - Column overload. - Co-eluting interferences. | - Add 0.1% formic acid to the mobile phase to improve peak shape and reproducibility.[4] - Use a column with end-capping. - Reduce the sample concentration. - Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Low Sensitivity / Inability to Reach Required LOD/LOQ | - Suboptimal detector wavelength. - Insufficient sample concentration. - High background noise. - Using HPLC-PDA for trace-level analysis. | - Ensure the detector is set to the lambda max of this compound (~342.4 nm).[2][4] - Optimize sample preparation to concentrate the analyte. - Ensure high purity of mobile phase solvents and proper system equilibration. - Consider switching to a more sensitive technique like LC-MS/MS for low-level quantification.[2][3] |
| Poor Reproducibility of Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Column degradation. - Pump malfunction. | - Use a column oven to maintain a consistent temperature.[7][9] - Prepare fresh mobile phase daily and ensure proper mixing/degassing. - Use a guard column and replace the analytical column when performance deteriorates. - Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Low Recovery During Sample Preparation | - Inefficient extraction solvent. - Analyte degradation during extraction. - Matrix effects in complex samples (e.g., plant material). | - Use an appropriate extraction solvent such as methanol, ethanol, or acetone.[10] - Minimize exposure to light and high temperatures during sample preparation. - Perform a spike and recovery experiment to assess matrix effects and optimize the sample cleanup procedure if necessary. |
Quantitative Data Summary
Table 1: HPLC-PDA/UV Method Validation Parameters for this compound Analysis
| Parameter | Reported Values | Source |
| Linearity Range | 5 - 500 ppm (µg/mL) | [4][5][6][8] |
| Correlation Coefficient (R²) | > 0.99 | [4][5][6][8] |
| Accuracy (% Recovery) | 82% - 98% | [2][4][5][8] |
| Intra-day Precision (% RSD) | ≤ 5.29% | [4][5][8] |
| Inter-day Precision (% RSD) | ≤ 5.29% | [4][5][8] |
| LOD | 1 - 1.5 ppm (µg/mL) | [2][4] |
| LOQ | 3.3 - 5 ppm (µg/mL) | [2][4] |
Table 2: LC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Reported Values | Source |
| Linearity Range | 2.0 - 500 ng/mL | [1] |
| Correlation Coefficient (r²) | 0.998 | [1] |
| Accuracy (% Recovery) | 97.7% - 98.9% | [1] |
| Intra-day Precision (% RSD) | 1.2% - 3.0% | [1] |
| Inter-day Precision (% RSD) | 1.3% - 2.9% | [1] |
| LOD | 0.25 µg/mL | [1] |
| LOQ | 0.5 µg/mL | [1] |
Experimental Protocols
Protocol 1: HPLC-PDA Method for Quantitative Analysis of this compound
This protocol is a synthesized methodology based on published literature.[4][5][8]
1. Instrumentation and Conditions:
-
System: HPLC with a Photodiode Array (PDA) detector.
-
Column: Luna® C18 (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase: Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[1]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to prepare calibration standards in the desired concentration range (e.g., 5-500 µg/mL).[4][5][6][8]
3. Sample Preparation (for Cannabis Plant Material):
-
Dry and pulverize the plant material.
-
Extract a known weight of the powdered material with a suitable solvent (e.g., methanol or acetone) using ultrasonication.[11]
-
Filter the extract through a 0.22 µm syringe filter.[11]
-
Dilute the filtered extract as necessary to fall within the calibration range.
4. Validation Experiments:
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform a spike and recovery study by adding known amounts of this compound standard to a blank matrix.
-
Precision: Analyze replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).
Visualizations
Caption: Workflow for the validation of an analytical method for this compound.
Caption: A logical diagram for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]
- 7. ijprt.org [ijprt.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA | Separation Science [sepscience.com]
Technical Support Center: Enhancing Cannflavin B Production through Metabolic Engineering
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the metabolic engineering strategies for Cannflavin B production.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway for this compound?
A1: The biosynthesis of this compound starts from the common plant flavonoid, luteolin. Luteolin is first methylated to form chrysoeriol by the enzyme O-methyltransferase (CsOMT21). Subsequently, a prenyl group from dimethylallyl diphosphate (DMAPP) is attached to chrysoeriol by an aromatic prenyltransferase (CsPT3) to yield this compound.[1][2]
Q2: What are the key enzymes required for the heterologous production of this compound?
A2: The two primary enzymes from Cannabis sativa required are:
-
Cannabis sativa O-methyltransferase (CsOMT21): Catalyzes the conversion of luteolin to chrysoeriol.[1][2]
-
Cannabis sativa aromatic prenyltransferase (CsPT3): Catalyzes the prenylation of chrysoeriol to form this compound.[1][2]
Q3: Which host organisms are suitable for heterologous production of this compound?
A3: Both Escherichia coli and Saccharomyces cerevisiae (yeast) have been successfully used as chassis organisms for producing flavonoids and their precursors.[3] The choice of host depends on factors such as the complexity of the pathway being engineered, codon usage of the heterologous genes, and the desired final product titers.
Q4: What are the main challenges in enhancing this compound production?
A4: The primary challenges include:
-
Low enzyme activity: Plant-derived enzymes like CsOMT21 and CsPT3 may exhibit low activity or improper folding when expressed in microbial hosts.[4]
-
Precursor limitation: Insufficient supply of the precursors luteolin, chrysoeriol, and DMAPP can be a significant bottleneck.[5]
-
Subcellular localization: In eukaryotes like yeast, ensuring enzymes and substrates are localized to the same cellular compartment is crucial for pathway efficiency.[6]
-
Product toxicity: High concentrations of flavonoids can sometimes be toxic to the microbial host, limiting the achievable titers.
Troubleshooting Guide
This guide addresses common issues encountered during the metabolic engineering of this compound production.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low chrysoeriol production | 1. Inefficient luteolin supply: The engineered pathway for luteolin biosynthesis is not optimal. | - Verify the expression and activity of all enzymes in the luteolin biosynthesis pathway.- Analyze intermediate metabolites to identify pathway bottlenecks.- Consider supplementing the culture medium with precursors like p-coumaric acid or caffeic acid.[3] |
| 2. Low CsOMT21 activity: The O-methyltransferase is not functional in the host organism. | - Confirm the expression of CsOMT21 via SDS-PAGE or Western blot.- Perform an in vitro enzyme assay with purified CsOMT21 and luteolin.- Optimize codon usage of the CsOMT21 gene for the expression host.- Co-express molecular chaperones to aid in proper protein folding.- Test different expression temperatures and inducer concentrations. | |
| 3. Insufficient S-Adenosylmethionine (SAM) cofactor: SAM is the methyl donor for the O-methylation reaction and may be limiting. | - Overexpress genes involved in the SAM regeneration pathway in the host organism.[7] | |
| Chrysoeriol is produced, but no or low this compound | 1. Low CsPT3 activity: The prenyltransferase is not functional. | - Verify CsPT3 expression.- Conduct an in vitro enzyme assay with purified CsPT3, chrysoeriol, and DMAPP.- Optimize codon usage and expression conditions for CsPT3.- Consider fusing CsPT3 to a solubility-enhancing tag. |
| 2. Insufficient DMAPP supply: The intracellular pool of dimethylallyl diphosphate is a bottleneck. | - Overexpress key enzymes in the native mevalonate (MVA) pathway (in yeast) or MEP pathway (in E. coli).- Engineer alternative pathways for isoprenoid precursor synthesis. | |
| 3. Incorrect subcellular localization (in yeast): CsPT3 and its substrates may be in different cellular compartments. | - Target CsPT3 to the appropriate organelle, such as the endoplasmic reticulum or mitochondria, where precursor pathways are active. | |
| Low overall yield of this compound | 1. Suboptimal culture conditions: The fermentation parameters are not optimized for flavonoid production. | - Optimize pH, temperature, aeration, and media composition.- Implement a fed-batch fermentation strategy to maintain optimal nutrient levels and reduce potential toxicity. |
| 2. Product degradation or modification: The host organism may be metabolizing this compound. | - Analyze the culture broth for potential degradation products.- Consider knockout of host genes responsible for unwanted modifications.[8][9] | |
| Difficulty in detecting/quantifying this compound | 1. Analytical method not sensitive enough. | - Optimize HPLC-PDA or LC-MS methods for better resolution and sensitivity.- Ensure proper sample preparation to remove interfering compounds. |
| 2. Co-elution with other compounds. | - Adjust the mobile phase gradient, column temperature, or flow rate in your HPLC method.[10] |
Quantitative Data Summary
| Host Organism | Engineering Strategy | Precursor Fed | Product Titer | Reference |
| Escherichia coli | Expression of apigenin biosynthesis pathway | Tyrosine (3 mM) | Apigenin: 128 mg/L | [5] |
| Escherichia coli | Expression of luteolin biosynthesis pathway | Caffeic acid (3 mM) | Luteolin: 5.0 mg/L | [5] |
| Escherichia coli | Expression of chrysoeriol biosynthesis pathway with engineered ROMT-9 | Luteolin (200 mg/L) | Chrysoeriol: >85 mg/L | [10] |
| Saccharomyces cerevisiae | Engineered for oleanolic acid production | Glucose | Oleanolic Acid: 606.9 mg/L | [11] |
| Saccharomyces cerevisiae | Engineered for 8-hydroxygeraniol production | Glucose | 8-Hydroxygeraniol: >1.0 g/L | [12] |
Note: Data for directly comparable high-titer this compound production is limited in the reviewed literature. The table provides context from related flavonoid and terpenoid production efforts.
Experimental Protocols
Protocol 1: In Vitro Activity Assay for CsOMT21
-
Enzyme Preparation:
-
Express and purify recombinant CsOMT21 from E. coli or yeast. A common method involves affinity chromatography using a His-tag or GST-tag.
-
-
Reaction Mixture (Total Volume: 100 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Luteolin (substrate)
-
200 µM S-Adenosylmethionine (SAM) (cofactor)
-
1-5 µg purified CsOMT21
-
-
Procedure:
-
Combine the buffer, luteolin, and SAM in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified CsOMT21.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 2 M HCl or by heat inactivation.
-
-
Analysis:
-
Extract the products with an equal volume of ethyl acetate.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the formation of chrysoeriol by HPLC-PDA or LC-MS.
-
Protocol 2: In Vitro Activity Assay for CsPT3
-
Enzyme Preparation:
-
Express and purify recombinant CsPT3. As prenyltransferases can be membrane-associated, expression in yeast and preparation of microsomal fractions may be necessary.
-
-
Reaction Mixture (Total Volume: 100 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
50 µM Chrysoeriol (substrate)
-
100 µM Dimethylallyl diphosphate (DMAPP) (co-substrate)
-
5 mM MgCl₂
-
1-10 µg purified CsPT3 or microsomal protein extract
-
-
Procedure:
-
Combine the buffer, chrysoeriol, DMAPP, and MgCl₂.
-
Pre-incubate at 30°C for 5 minutes.
-
Start the reaction by adding the enzyme preparation.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction with 2 M HCl.
-
-
Analysis:
-
Extract, concentrate, and analyze the sample for this compound formation using HPLC-PDA or LC-MS.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthesis of this compound from luteolin.
Troubleshooting Workflow for Low this compound Yield
Caption: Logical workflow for troubleshooting low this compound production.
References
- 1. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Expanding flavone and flavonol production capabilities in Escherichia coli [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of S-Adenosylmethionine-Dependent Methylation by Integrating Methanol Metabolism with 5-Methyl-Tetrahydrofolate Formation in Escherichia coli [mdpi.com]
- 8. Microbial metabolism of cannflavin A and B isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing oleanolic acid production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic Engineering to Enhance 8-Hydroxygeraniol Production in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cannflavin A and Cannflavin B Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Cannflavin A and Cannflavin B, prenylated flavonoids unique to Cannabis sativa, have garnered significant attention for their potent biological activities. This guide provides a comparative analysis of their bioactivity, supported by experimental data, to inform research and drug development endeavors. The distinct structural differences between Cannflavin A (containing a geranyl group) and this compound (containing a prenyl group) give rise to nuanced variations in their biological effects.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data on the anti-inflammatory, anticancer, and neuroprotective activities of Cannflavin A and this compound, facilitating a direct comparison of their potency.
| Bioactivity | Target/Assay | Cannflavin A (IC₅₀) | This compound (IC₅₀) | Reference(s) |
| Anti-inflammatory | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 1.8 µM | 3.7 µM | [1] |
| 5-Lipoxygenase (5-LOX) (cell-free assay) | 0.9 µM | 0.8 µM | [1] | |
| 5-Lipoxygenase (5-LOX) (cell-based assay) | 1.6–2.4 µM | Not Reported | [1] | |
| Prostaglandin E₂ (PGE₂) Release | Not Reported | 0.7 µM | [2] | |
| Anticancer | TCCSUP Bladder Cancer Cell Line | 8 µM | Not Reported | [3] |
| T24 Bladder Cancer Cell Line | 15 µM | Not Reported | [3] | |
| Neuroprotective | Kynurenine-3-monooxygenase (KMO) | 29.4 µM | Not Reported | [4][5] |
| Antiparasitic | Leishmania donovani | 10.3 µM (4.5 µg/mL) | 13.6 µM (5 µg/mL) | [6][7] |
Key Bioactivities: A Closer Look
Anti-inflammatory Activity
Both Cannflavin A and B exhibit potent anti-inflammatory effects by dually inhibiting microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of proinflammatory mediators like prostaglandin E₂ and leukotrienes.[4][8] Notably, Cannflavin A demonstrates a slightly higher potency against mPGES-1, while this compound is a more potent inhibitor of 5-LOX in cell-free assays.[1] Furthermore, Cannflavin A has been shown to modulate inflammatory signaling by targeting the Toll-like receptor 4 (TLR4) pathway.[8][9][10]
Anticancer Activity
Cannflavin A has demonstrated dose-dependent cytotoxic effects on bladder cancer cell lines, with IC₅₀ values of 8 µM and 15 µM in TCCSUP and T24 cells, respectively.[3] It induces apoptosis through the cleavage of caspase 3 and has been shown to reduce cancer cell invasion by 50%.[4][11] Studies on glioblastoma cells indicate that this compound, but not Cannflavin A, limits cell viability in a concentration- and time-dependent manner.[12] Both cannflavins have been shown to inhibit glioblastoma cell migration.[13][14]
Neuroprotective Effects
Cannflavin A exhibits neuroprotective properties by enhancing the viability of neuronal cells against amyloid β-induced cytotoxicity.[4] This effect is, at least in part, attributed to its inhibition of the enzyme kynurenine-3-monooxygenase (KMO), with an IC₅₀ of 29.4 µM.[4][5] In contrast, both Cannflavin A and B have been found to interfere with the Brain-Derived Neurotrophic Factor (BDNF) signaling through the Tropomyosin receptor kinase B (TrkB), which could suggest a more complex role in neuronal signaling.[15][16][17][18]
Signaling Pathways
The distinct bioactivities of Cannflavin A and B are underpinned by their modulation of specific signaling pathways.
Cannflavin A: TLR4 Signaling Pathway
Caption: Cannflavin A inhibits the TLR4 signaling pathway.
This compound: TrkB-BDNF Signaling Pathway
Caption: this compound inhibits the TrkB-BDNF signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Plate cells (e.g., PC12, T24, TCCSUP) in a 96-well plate at a predetermined optimal density and incubate overnight.[19][20]
-
Treatment: Treat the cells with varying concentrations of Cannflavin A or B for a specified period (e.g., 48 hours).[3][19]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21][22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[21] Cell viability is proportional to the absorbance.
5-Lipoxygenase (5-LOX) Inhibitor Assay
This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the 5-LOX enzyme in a suitable buffer (e.g., Tris buffer).[23][24]
-
Inhibitor Incubation: Add the test compound (Cannflavin A or B) at various concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.[23][24]
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, such as arachidonic acid or linoleic acid.[25][26]
-
Detection: Measure the formation of the product (hydroperoxides) spectrophotometrically at a specific wavelength (e.g., 234 nm) or using a fluorometric probe.[23][24] The decrease in product formation in the presence of the inhibitor indicates its inhibitory activity.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor Assay
This assay determines the inhibitory effect of a compound on the mPGES-1 enzyme, which is involved in prostaglandin E₂ synthesis.
-
Enzyme Source: Utilize microsomes from cells stimulated to express mPGES-1 (e.g., IL-1β-stimulated A549 cells) as the enzyme source.[27]
-
Reaction Setup: In a plate-based format, combine the microsomal preparation with the substrate prostaglandin H₂ (PGH₂) and the test compound (Cannflavin A or B) at various concentrations.[27][28]
-
PGE₂ Measurement: After a defined incubation period, quantify the amount of PGE₂ produced. This can be achieved using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or other immunoassays.[28][29] A reduction in PGE₂ levels in the presence of the test compound indicates inhibition of mPGES-1.
Experimental Workflow
Caption: General workflow for comparative bioactivity analysis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-cancer properties of cannflavin A and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-Scale Preparation of Cannflavin A from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial metabolism of cannflavin A and B isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cannflavin A inhibits TLR4-induced chemokine and cytokine expression in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Novel cannabis flavonoid, cannflavin A displays both a hormetic and neuroprotective profile against amyloid β-mediated neurotoxicity in PC12 cells: Comparison with geranylated flavonoids, mimulone and diplacone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. biorxiv.org [biorxiv.org]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. abcam.com [abcam.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dc.uthsc.edu [dc.uthsc.edu]
Cannflavin B vs. Aspirin: A Comparative Analysis of Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Cannflavin B, a flavonoid from Cannabis sativa, and aspirin, a long-standing nonsteroidal anti-inflammatory drug (NSAID). The following sections detail their mechanisms of action, comparative potency supported by experimental data, and the methodologies used in these assessments.
Executive Summary
This compound demonstrates significantly higher potency in inhibiting key inflammatory mediators compared to aspirin. Preclinical data indicates that this compound is approximately 30 times more potent than aspirin at inhibiting the production of prostaglandin E2 (PGE2), a principal driver of inflammation and pain.[1] This heightened efficacy stems from a distinct mechanism of action. While aspirin primarily targets cyclooxygenase (COX) enzymes, this compound selectively inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), offering a more targeted approach to reducing inflammation.[2][3]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and aspirin against their respective enzymatic targets and their effect on PGE2 production. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 Value (µM) | Cell/Assay Type |
| This compound | PGE2 Release | 0.7[4][5] | TPA-induced[5] |
| mPGES-1 | 3.7[4][6] | Cell-free assay[6] | |
| 5-Lipoxygenase | 0.8[6] | Cell-free assay[6] | |
| Aspirin | PGE2 Inhibition | 3.9 - 8.9[7] | Colon cancer cell lines (HCA-7, HT-29)[7] |
| COX-1 | ~3.5[8] | Not specified | |
| COX-2 | ~30[8] | Not specified |
Disclaimer: The IC50 values presented are from various studies and may not be directly comparable due to differences in experimental conditions.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound and aspirin are mediated through different signaling pathways.
Aspirin's Mechanism of Action:
Aspirin functions by irreversibly acetylating and thereby inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins, including PGE2.[7][9] While effective, the non-selective inhibition of both COX isoforms can lead to gastrointestinal side effects, as COX-1 plays a protective role in the stomach lining.[9]
This compound's Mechanism of Action:
This compound exhibits a more targeted mechanism, acting as a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[2][3] mPGES-1 is a downstream enzyme in the prostaglandin synthesis pathway, specifically catalyzing the conversion of PGH2 to PGE2.[2] By inhibiting mPGES-1, this compound directly reduces PGE2 production without significantly affecting the COX enzymes.[3] Additionally, its inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of pro-inflammatory mediators.[2] This dual-pathway inhibition suggests a broader anti-inflammatory profile.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of aspirin and this compound within the arachidonic acid inflammatory cascade.
Caption: Aspirin's anti-inflammatory mechanism of action.
Caption: this compound's dual inhibitory mechanism of action.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the anti-inflammatory potency of this compound and aspirin.
1. Prostaglandin E2 (PGE2) Inhibition Assay
This assay quantifies the reduction in PGE2 production in response to an inflammatory stimulus in the presence of an inhibitor.
-
Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound (this compound or aspirin) or a vehicle control (e.g., DMSO) for a specified period.
-
Stimulation: An inflammatory agent, such as lipopolysaccharide (LPS), is added to the wells to induce PGE2 production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Quantification: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.
2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of COX enzymes.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and a co-factor like L-epinephrine.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Product Quantification: The amount of prostaglandin produced (often measured as PGE2) is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ELISA.
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated.
3. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
This assay specifically measures the inhibition of the mPGES-1 enzyme.
-
Enzyme Source: Recombinant human mPGES-1 is typically used.
-
Assay Buffer: The reaction is carried out in a buffer containing glutathione, a necessary cofactor for mPGES-1 activity.
-
Inhibitor Incubation: The enzyme is pre-incubated with the test compound at various concentrations.
-
Substrate Addition: The reaction is started by adding the substrate, PGH2.
-
PGE2 Measurement: The amount of PGE2 formed is quantified, often using a homogenous time-resolved fluorescence (HTRF)-based competition assay or LC-MS/MS.
-
Data Analysis: The IC50 value for mPGES-1 inhibition is determined.
4. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of a compound on the 5-LOX enzyme.
-
Enzyme Source: Purified 5-lipoxygenase enzyme is used.
-
Assay Buffer: A suitable buffer, such as Tris buffer containing EDTA and CaCl2, is used.
-
Inhibitor Incubation: The enzyme is incubated with the test compound at various concentrations.
-
Substrate Addition: The reaction is initiated by adding the substrate, typically linoleic acid or arachidonic acid.
-
Product Detection: The formation of the hydroperoxy product is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) using a UV-visible spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the anti-inflammatory potency of two compounds.
Caption: A generalized workflow for in vitro anti-inflammatory compound screening.
References
- 1. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arborassays.com [arborassays.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Cannflavin B in Pancreatic Cancer: A Comparative Guide
For Immediate Release
Researchers, scientists, and drug development professionals are invited to explore a comprehensive comparison guide on the therapeutic potential of Cannflavin B, and its synthetic derivative FBL-03G, in preclinical pancreatic cancer models. This guide synthesizes key experimental findings, providing a clear and objective comparison with existing treatment modalities and offering detailed insights into the methodologies employed.
Pancreatic cancer remains a formidable challenge in oncology, with low survival rates underscoring the urgent need for novel therapeutic strategies.[1][2] Emerging evidence suggests that this compound, a flavonoid found in the cannabis plant, and its synthetic counterpart FBL-03G (also known as Caflanone), hold significant promise in combating this aggressive disease.[1][3][4][5] Preclinical studies have demonstrated the potential of FBL-03G to induce cancer cell death, inhibit tumor growth, and enhance the efficacy of radiotherapy.[1][2][6] This guide provides an in-depth analysis of these findings to support ongoing research and drug development efforts.
Comparative Efficacy of FBL-03G in Pancreatic Cancer Models
The anti-cancer effects of FBL-03G have been evaluated in established pancreatic cancer cell lines, namely Panc-02 and KPC, and in an orthotopic mouse model. The following tables summarize the key quantitative data from these preclinical studies, offering a comparison with radiation therapy and, where available, the standard-of-care chemotherapeutic agent, gemcitabine.
Table 1: In Vitro Efficacy of FBL-03G on Pancreatic Cancer Cell Survival (Clonogenic Assay)
| Treatment Group | Panc-02 Cell Survival (%) | KPC Cell Survival (%) | Data Source |
| Control | 100 | 100 | Moreau et al., 2019 |
| 4 Gy Radiation | ~60 | ~55 | Moreau et al., 2019 |
| 1 µM FBL-03G + 4 Gy Radiation | ~30 | ~25 | Moreau et al., 2019 |
| 4 µM FBL-03G | ~40**** | ~35**** | Moreau et al., 2019 |
***p < 0.001; ****p < 0.0001 compared to control. Data is estimated from graphical representations in the cited source.
Table 2: In Vivo Efficacy of FBL-03G in an Orthotopic Pancreatic Cancer Mouse Model
| Treatment Group | Key Findings | Data Source |
| Control | Rapid tumor growth | Moreau et al., 2019 |
| FBL-03G (delivered via SRB) | Significant delay in local and metastatic tumor progression | Moreau et al., 2019 |
| FBL-03G (delivered via SRB) | Significant increase in overall survival (p < 0.0001) | Moreau et al., 2019 |
| FBL-03G (delivered via SRB) | Evidence of an "abscopal effect" (inhibition of untreated distant tumors) | Moreau et al., 2019 |
Table 3: Comparative IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Gemcitabine IC50 | Data Source |
| Panc-02 | ~15 µM (48h treatment) | Torres et al., 2013 |
Note: The IC50 value for gemcitabine is provided for comparative purposes but was not determined in the same study as the FBL-03G experiments. Direct comparative studies are needed for a conclusive assessment.
Unraveling the Mechanism of Action of FBL-03G
The therapeutic effects of FBL-03G in pancreatic cancer models appear to be multi-faceted, involving the induction of apoptosis, enhancement of radiation sensitivity, and modulation of the tumor microenvironment.
Signaling Pathways and Cellular Effects
FBL-03G has been shown to induce apoptosis, or programmed cell death, in pancreatic cancer cells.[1] This is a critical mechanism for eliminating malignant cells. Furthermore, the compound acts as a radiosensitizer, meaning it enhances the cancer-killing effects of radiation therapy.[2][6] One of the most intriguing findings is the observation of an abscopal effect, where the treatment of a primary tumor leads to the regression of distant, untreated metastatic tumors.[6] This suggests that FBL-03G may stimulate an anti-tumor immune response.[7] More recent investigations propose that FBL-03G may function as an in-situ vaccine, triggering the immune system to recognize and attack cancer cells throughout the body.[8] Additionally, FBL-03G is thought to target tumor-associated macrophages by inhibiting CSF1-R and has demonstrated the ability to suppress the expression of KRAS, a key oncogene frequently mutated in pancreatic cancer.[9]
Caption: FBL-03G's multi-pronged attack on pancreatic cancer.
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies evaluating FBL-03G.
Cell Lines and Culture
-
Panc-02: A murine pancreatic adenocarcinoma cell line.
-
KPC: A murine pancreatic cancer cell line derived from a genetically engineered mouse model (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre).
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Assays
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony.
-
Cells were seeded in 6-well plates at a low density.
-
After 24 hours, cells were treated with FBL-03G, radiation (4 Gy), or a combination of both.
-
Plates were incubated for a period of 7-14 days to allow for colony formation.
-
Colonies were then fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction was calculated by normalizing the number of colonies in the treated groups to that of the control group.
-
Caption: Workflow of the clonogenic survival assay.
In Vivo Animal Model
-
Animal Model: C57BL/6 mice were used.
-
Tumor Implantation: An orthotopic model was established by surgically implanting Panc-02 or KPC cells into the pancreas of the mice. This model more accurately recapitulates the human disease compared to subcutaneous models.
-
Treatment Delivery: FBL-03G was delivered locally to the tumor using a smart radiotherapy biomaterial (SRB), a biodegradable polymer designed for sustained drug release.
-
Monitoring: Tumor growth was monitored over time using imaging techniques. Animal survival was also recorded.
Caption: Orthotopic pancreatic cancer mouse model workflow.
Future Directions
The promising preclinical data for FBL-03G has paved the way for clinical investigation. Flavocure Biotech Inc. has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA) to initiate a Phase I clinical trial of Caflanone (FBL-03G) for the treatment of pancreatic cancer.[9] This trial will be crucial in evaluating the safety, tolerability, and preliminary efficacy of this novel agent in human patients.
This guide highlights the significant therapeutic potential of this compound and its derivative, FBL-03G, in pancreatic cancer. The comprehensive data and detailed methodologies presented herein are intended to facilitate further research and accelerate the development of this promising new treatment avenue.
References
- 1. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer [frontiersin.org]
- 3. healtheuropa.com [healtheuropa.com]
- 4. cannabismagazine.com [cannabismagazine.com]
- 5. beyondthc.com [beyondthc.com]
- 6. news-medical.net [news-medical.net]
- 7. Study: Cannabis Chemical May Have 'Major Impact' On Pancreatic Cancer Treatment - CBS Sacramento [cbsnews.com]
- 8. w3.aapm.org [w3.aapm.org]
- 9. Flavocure Biotech Announces FDA Clearance of IND Application for Caflanone (FBL-03G), for Clinical Trials in Pancreatic Cancer Patients. - BioSpace [biospace.com]
Cross-Validation of Analytical Methods for Cannflavin B Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Cannflavin B, a prenylated flavonoid found in Cannabis sativa. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in research, quality control, and drug development. This document details the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with UV/Photodiode Array detection (HPLC-UV/PDA), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Data Summary
The performance of analytical methods is paramount for ensuring data quality. The following table summarizes the key validation parameters for the quantification of this compound using HPLC-UV/PDA and LC-MS. Data for a specific validated HPTLC method for this compound quantification was not available in the reviewed literature; therefore, typical performance characteristics for flavonoid analysis using HPTLC are presented.
| Parameter | HPLC-UV/PDA | LC-MS | HPTLC (General for Flavonoids) |
| Linearity (Range) | 5 - 500 µg/mL[1] | 0.5 - 2.5 µg/mL | Wide range, compound-dependent |
| Correlation Coefficient (r²) | > 0.99[1] | Excellent linearity reported | > 0.99 typical |
| Limit of Detection (LOD) | Not specified | 0.25 µg/mL[2] | ng range typical |
| Limit of Quantification (LOQ) | 1.3 µg/mL[3] | 0.5 µg/mL[2] | ng-µ g/spot range typical |
| Accuracy (% Recovery) | 82 - 98%[1] | Not specified | 98 - 102% typical |
| Precision (% RSD) | ≤ 5.29% (Intra- and Inter-day)[1] | Not specified | < 2% typical |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for HPLC-UV/PDA and LC-MS tailored for this compound quantification.
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)
This method is widely used for the quantification of flavonoids due to its robustness and accessibility.[1]
Sample Preparation:
-
Air-dry and mill plant material to a fine powder.
-
Extract 0.2-0.5 grams of the powdered sample with 10 mL of HPLC-grade acetone via ultrasonication for 30 minutes.
-
Filter the extract through a 0.22 µm PTFE syringe filter.
-
Dilute the filtered extract as needed for analysis.
Chromatographic Conditions:
-
Column: Luna® C18 (150 x 4.6 mm, 3 µm)[1]
-
Mobile Phase: Isocratic elution with acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[1]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 342.4 nm[1]
-
Injection Volume: 10 µL
Validation Parameters:
-
Linearity: Assessed over a concentration range of 5-500 ppm.[1]
-
Recovery: Determined by spiking known concentrations of this compound into a blank matrix. Recoveries were found to be in the range of 82% to 98%.[1]
-
Precision: Intra-day and inter-day precision were evaluated, with relative standard deviations (%RSDs) being ≤5.29%.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it suitable for the detection of trace amounts of this compound.[2]
Sample Preparation:
-
Similar to the HPLC-UV/PDA method, involving solvent extraction and filtration.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 analytical column[2]
-
Mobile Phase: Isocratic elution with acetonitrile and water (83:17, v/v) containing 0.1% formic acid.[2]
-
Detection: Electrospray ionization (ESI) in positive ion mode, with single-ion monitoring (SIM).[2]
-
Internal Standard: A deuterated analog such as cannabidiol-D3 can be used.[2]
Validation Parameters:
-
Linearity: A selective and sensitive assay was developed with excellent linearity.[2]
-
Limit of Quantification (LOQ): The lower limit of quantification was established at 0.5 µg/mL.[2]
-
Limit of Detection (LOD): The limit of detection was determined to be 0.25 µg/mL.[2]
High-Performance Thin-Layer Chromatography (HPTLC)
While a specific validated method for the quantification of this compound was not identified, HPTLC is a viable technique for flavonoid analysis, offering high throughput and low operational costs.
General HPTLC Method for Flavonoids:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Sample Application: Applied as bands using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents, for example, toluene:ethyl acetate:formic acid.
-
Detection: Densitometric scanning in absorbance or fluorescence mode, often after derivatization with reagents like Natural Product (NP) reagent.
Advantages of HPTLC for Flavonoid Analysis:
-
High Throughput: Multiple samples can be analyzed simultaneously, reducing the time and cost per analysis.[4]
-
Minimal Sample Preparation: Often requires less sample cleanup compared to HPLC.[5]
-
Versatility: Suitable for both qualitative fingerprinting and quantitative analysis.[6]
Disadvantages:
-
Lower Resolution: Generally offers lower separation efficiency compared to HPLC.
-
Sensitivity: While sensitive, it may not reach the low detection limits of LC-MS for trace analysis.
Visualizations
To better illustrate the workflows and relationships, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the analysis and validation of this compound.
References
- 1. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advantages and Disadvantages of High Performance Thin Layer Chromatography HPTLC [pharmastuff4u.com]
- 6. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cannflavin B and its Precursor Chrysoeriol for Researchers and Drug Development Professionals
An in-depth examination of the biochemical and pharmacological properties of the cannabis-derived flavonoid, Cannflavin B, and its biosynthetic precursor, chrysoeriol, reveals significant differences in their therapeutic potential. This guide synthesizes available experimental data to offer a comparative perspective on their anti-inflammatory, antioxidant, and anticancer activities, providing researchers and drug development professionals with a foundation for further investigation.
This compound, a prenylated flavonoid unique to Cannabis sativa, has garnered considerable interest for its potent biological activities.[1] It is biosynthetically derived from the more widely distributed flavone, chrysoeriol.[2] While both compounds share a common flavonoid backbone, the addition of a prenyl group to chrysoeriol to form this compound significantly enhances its pharmacological profile, particularly its anti-inflammatory effects.
Comparative Biological Activities: A Tabular Summary
To facilitate a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and anticancer activities of this compound and chrysoeriol. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Anti-Inflammatory Activity
| Parameter | This compound | Chrysoeriol | Reference Compound |
| PGE₂ Release Inhibition (IC₅₀) | 0.7 µM[3] | Not statistically significant at 50 µM[4] | - |
| 5-Lipoxygenase Inhibition (IC₅₀) | Data not available in searched results | 11.1 µM (chrysoeriol-7-O-beta-D-(3''-E-p-coumaroyl)-glucopyranoside)[4] | Nordihydroguaiaretic acid (NDGA) (IC₅₀ = 2 µM)[4] |
| mPGES-1 Inhibition (IC₅₀) | 3.7 µM[3] | Data not available in searched results | - |
Table 2: Comparative Antioxidant Activity
| Assay | This compound | Chrysoeriol | Reference Compound |
| DPPH Radical Scavenging (IC₅₀) | Moderate activity reported, specific IC₅₀ not found[1] | IC₅₀ values vary, e.g., 39.90 µg/mL reported in one study[5] | Ascorbic Acid (IC₅₀ ≈ 0.013 mg/mL)[6] |
Table 3: Comparative Anticancer Activity
| Cell Line | This compound | Chrysoeriol | Reference Compound |
| Glioblastoma (A-172 & U-87) | Dose-dependent decrease in cell viability[7] | Limited adverse effect on survival[7] | - |
| Various Cancer Cell Lines | Reported anticancer activity[8] | Anticancer activity against various cell lines reported[9] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Prostaglandin E₂ (PGE₂) Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol outlines a competitive enzyme immunoassay for the quantitative determination of PGE₂ concentrations.
Materials:
-
PGE₂ ELISA Kit (e.g., from Cayman Chemical, Arbor Assays, RayBiotech)[10][11]
-
Microplate reader capable of measuring absorbance at 405 nm or 450 nm[11][12]
-
Orbital shaker[12]
-
Standard laboratory pipettes and consumables
Procedure:
-
Preparation of Reagents: Prepare all standards, samples, and buffers as instructed in the kit manual.[11]
-
Assay Setup: Add standards and samples to the appropriate wells of the goat anti-mouse IgG coated microplate.[10]
-
Competitive Reaction: Add PGE₂ alkaline phosphatase conjugate and PGE₂ monoclonal antibody to the wells.[12] Incubate for a specified time (e.g., 2 hours) at room temperature on an orbital shaker. During this incubation, PGE₂ in the sample competes with the PGE₂ conjugate for binding to the antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[11]
-
Substrate Addition: Add the substrate solution (e.g., pNPP) to each well.[12] The bound enzyme will catalyze a color change.
-
Incubation: Incubate the plate for a specified time to allow for color development.[11]
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[12]
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm or 450 nm) using a microplate reader.[11][12] The intensity of the color is inversely proportional to the concentration of PGE₂ in the sample.
-
Calculation: Calculate the PGE₂ concentration in the samples by comparing their absorbance to the standard curve.[10]
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a method to screen for inhibitors of 5-lipoxygenase activity.
Materials:
-
5-Lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Test compounds (this compound, Chrysoeriol)
-
Buffer (e.g., Tris buffer)
-
UV-visible spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the 5-LOX enzyme, linoleic acid, and test compounds in the appropriate buffer.
-
Enzyme Incubation: In a cuvette, pre-incubate the 5-LOX enzyme with the test compound or vehicle control for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, linoleic acid.
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over time using a UV-visible spectrophotometer. The formation of hydroperoxy-octadecadienoate (HPOD) from linoleic acid by 5-LOX results in an increase in absorbance at this wavelength.
-
Calculation: Determine the rate of the reaction from the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the vehicle control. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH solution in methanol or ethanol
-
Test compounds (this compound, Chrysoeriol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol or ethanol.
-
Reaction Mixture: In a test tube or microplate well, mix the sample solution with the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to infer cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (this compound, Chrysoeriol)
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological activities of this compound and chrysoeriol can be attributed to their differential modulation of key signaling pathways.
Biosynthesis of this compound from Chrysoeriol
Chrysoeriol serves as the direct precursor in the biosynthesis of this compound within Cannabis sativa. This transformation involves a prenylation step, where a prenyl group is attached to the chrysoeriol backbone.
References
- 1. leafwell.com [leafwell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of prostaglandin E2 and leukotriene C4 in mouse peritoneal macrophages and thromboxane B2 production in human platelets by flavonoids from Stachys chrysantha and Stachys candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Antioxidative Activity against Radiation-Induced Damage and the Systematic Chemical Components of Different Extracts of Lagotis brevituba Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids Fridays: Everything You Need to Know about this compound Flavor, Fragrance, and Health Benefits [acslab.com]
- 8. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. raybiotech.com [raybiotech.com]
- 11. abcam.com [abcam.com]
- 12. Chrysoeriol ameliorates TPA-induced acute skin inflammation in mice and inhibits NF-κB and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Effects of Cannflavin B with Cannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cannabis extends beyond its well-known cannabinoids like THC and CBD. The concept of the "entourage effect" posits that the pharmacological impact of the whole cannabis plant is greater than the sum of its individual components.[1][2] This guide delves into the synergistic potential of a lesser-known class of cannabis compounds, cannflavins, with a specific focus on Cannflavin B and its interactions with cannabinoids.
While comprehensive quantitative data on the synergistic effects of this compound with cannabinoids is still emerging, this guide will provide a comparative analysis based on the more extensively studied Cannflavin A. It will also explore the known biological activities of this compound and its derivatives to build a case for its therapeutic potential in combination therapies.
Cannflavin A: A Case Study in Synergy
Recent studies have provided concrete evidence of the synergistic effects of Cannflavin A with various cannabinoids in cancer cell lines. A notable study on human bladder cancer cells demonstrated that Cannflavin A, when combined with cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), cannabidiol (CBD), cannabichromene (CBC), and cannabivarin (CBV), produced significantly greater cytotoxic effects than the individual compounds alone.[3]
Quantitative Analysis of Cannflavin A and Cannabinoid Synergy
The following table summarizes the significant decrease in cell viability of T24 human bladder cancer cells when treated with a combination of Cannflavin A and various cannabinoids, as compared to treatment with the cannabinoids alone.
| Cannabinoid (Concentration Range) | Cannflavin A Concentration | % Decrease in Cell Viability (Compared to Cannabinoid Alone) |
| THC (0.625 - 5 µM) | 3.7 µM | Statistically Significant |
| THC (0.625 - 5 µM) | 33.33 µM | Statistically Significant |
| CBD (0.625 - 5 µM) | 3.7 µM | Statistically Significant |
| CBD (0.625 - 5 µM) | 33.33 µM | Statistically Significant |
| CBC (0.625 - 5 µM) | 0.411 µM | Statistically Significant |
| CBC (0.625 - 5 µM) | 3.7 µM | Statistically Significant |
| CBC (0.625 - 5 µM) | 33.33 µM | Statistically Significant |
| CBV (0.625 - 10 µM) | 3.7 µM | Statistically Significant |
| CBV (0.625 - 10 µM) | 33.33 µM | Statistically Significant |
Data adapted from a study on T24 human bladder cancer cell lines.[3]
This compound: Exploring the Potential for Synergy
Direct quantitative data on the synergistic effects of this compound with cannabinoids is currently limited in published literature. However, several lines of evidence suggest a strong potential for such interactions.
Shared Mechanisms of Action with Cannflavin A
Cannflavin A and this compound are structurally similar and share key anti-inflammatory mechanisms. Both are potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[1] This inhibition reduces the production of pro-inflammatory prostaglandins and leukotrienes, respectively. This shared mechanism of action suggests that this compound could exhibit similar synergistic anti-inflammatory and anti-cancer effects when combined with cannabinoids that also modulate inflammatory pathways.
Evidence from a this compound Derivative
A synthetic isomer of this compound, known as FBL-03G (or isothis compound), has demonstrated significant anti-cancer effects, particularly in preclinical models of pancreatic cancer.[3][4][5] Studies have shown that FBL-03G can induce apoptosis in pancreatic cancer cells and, importantly, exhibits synergistic effects when combined with radiation therapy.[5][6] While this is not a direct interaction with cannabinoids, it highlights the capacity of the this compound chemical scaffold to participate in synergistic therapeutic effects.
Signaling Pathways and Experimental Workflows
To facilitate further research in this area, the following diagrams illustrate the known anti-inflammatory signaling pathway for Cannflavins and a general experimental workflow for assessing synergy.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for assessing synergistic effects.
Experimental Protocols
The following is a generalized experimental protocol for assessing the synergistic cytotoxic effects of this compound and cannabinoids, adapted from methodologies used in Cannflavin A research.[3][7]
Objective: To determine if this compound and a selected cannabinoid exert synergistic, additive, or antagonistic effects on the viability of a specific cell line.
Materials:
-
Human cell lines (e.g., T24 bladder cancer, Panc-02 pancreatic cancer)
-
This compound (pure compound)
-
Cannabinoid of interest (e.g., THC, CBD; pure compound)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
AlamarBlue® or similar cell viability reagent
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 3000 cells/well) and allow them to adhere and grow for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and the cannabinoid in a suitable solvent (e.g., DMSO). Create a dilution series for each compound.
-
Checkerboard Assay: Treat the cells with a matrix of drug concentrations. This involves adding varying concentrations of this compound along the rows and varying concentrations of the cannabinoid along the columns of the 96-well plate. Include wells with each drug alone and vehicle-only controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) under standard cell culture conditions.
-
Cell Viability Assessment: Add a cell viability reagent like AlamarBlue® to each well and incubate for the recommended time. Measure the fluorescence using a plate reader to determine the percentage of viable cells relative to the vehicle-treated controls.
-
Data Analysis: Analyze the data using software designed for synergy analysis, such as SynergyFinder 2.0. This software can calculate synergy scores based on models like the Bliss independence model, which compares the observed combined effect to the expected effect if the drugs were acting independently.
Conclusion and Future Directions
While the direct investigation of synergistic effects between this compound and cannabinoids is in its early stages, the available evidence strongly supports the rationale for such research. The precedent set by Cannflavin A, the shared mechanisms of action, and the promising results from a this compound derivative all point towards the potential for this compound to be a valuable component in combination therapies. Further in vitro and in vivo studies are warranted to quantify the synergistic potential of this compound with a range of cannabinoids across different therapeutic areas, including oncology and inflammatory diseases.
References
- 1. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer properties of cannflavin A and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curaleafclinic.com [curaleafclinic.com]
- 5. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cannflavin B and Cannabidiol (CBD) for Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anti-inflammatory properties of two cannabis-derived compounds: Cannflavin B, a flavonoid, and Cannabidiol (CBD), a cannabinoid. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes the distinct signaling pathways through which these molecules exert their anti-inflammatory effects.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory activities of this compound and Cannabidiol against key inflammatory mediators and pathways. Notably, direct comparative IC50 values for CBD against the specific enzymes inhibited by this compound are not widely reported in the literature. The available data for CBD focuses on its broader effects on inflammatory cytokine production and signaling cascades.
| Target/Assay | This compound (IC50) | Cannabidiol (CBD) (Activity/IC50) | Reference(s) |
| Prostaglandin E2 (PGE2) Release | 0.7 µM | Stimulates PGE2 synthesis at ≥ 1 µM in some models, while other studies show suppression of PGE2 at 0.1-0.75 µg/ml.[1][2] | [3][4] |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 3.7 µM | Data on direct inhibition of mPGES-1 is not readily available. | [3][4][5] |
| 5-Lipoxygenase (5-LOX) | 0.8 µM (cell-free) | Modulates the 5-LOX pathway, but direct IC50 values are not consistently reported. One study indicated a decrease in 5-LOX activity and content in glioma tissues.[6] | [5][7] |
| Pro-inflammatory Cytokine Inhibition | Not a primary reported mechanism. | Reduces production of IL-1β, IL-6, and TNF-α in LPS-activated macrophages.[8] | N/A |
| NF-κB Pathway | Not a primary reported mechanism. | Inhibits NF-κB signaling pathway in activated immune cells.[8][9] | N/A |
| MAPK Pathway | Not a primary reported mechanism. | Inhibits p38 MAPK pathway in activated microglial cells.[8] | N/A |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory mechanisms of this compound and CBD are distinct, targeting different components of the inflammatory cascade.
This compound: Targeted Inhibition of the Arachidonic Acid Cascade
This compound primarily exerts its anti-inflammatory effects by directly inhibiting key enzymes in the arachidonic acid pathway, which is responsible for the synthesis of pro-inflammatory lipid mediators like prostaglandins and leukotrienes.[10][11]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Prostaglandins and cannabis--IX. Stimulation of prostaglandin E2 synthesis in human lung fibroblasts by delta 1-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cannflavins - From plant to patient: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 5-Lipoxygenase and anandamide hydrolase (FAAH) mediate the antitumor activity of cannabidiol, a non-psychoactive cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 76735-58-5 | Benchchem [benchchem.com]
- 8. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 9. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curaleafclinic.com [curaleafclinic.com]
Navigating the Metabolic Maze: A Comparative Guide to Interspecies Differences in Cannflavin B Metabolism
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cannabinoid research has cast a spotlight on minor cannabinoids and flavonoid compounds present in Cannabis sativa. Among these, Cannflavin B, a prenylated flavonoid, has garnered significant interest for its potential therapeutic properties. However, a critical gap in our understanding remains: how its metabolism varies across different species. This guide provides a comprehensive overview of the current knowledge on this compound metabolism, highlights the stark lack of direct interspecies comparative data, and furnishes detailed experimental protocols to empower researchers to bridge this knowledge gap. A thorough understanding of these metabolic differences is paramount for the successful translation of preclinical findings to human clinical trials.
Interspecies Metabolism of this compound: A Landscape of Limited Data
A comprehensive review of existing literature reveals a significant scarcity of studies directly comparing the metabolism of this compound across different species, such as humans, rodents, and canines. This lack of data presents a considerable challenge for preclinical drug development, as metabolic pathways can dramatically influence a compound's safety, efficacy, and pharmacokinetic profile.
While direct comparative data is wanting, studies on microbial metabolism can offer some predictive insights, albeit with limitations. Research on the biotransformation of this compound by the fungus Beauveria bassiana has identified two primary metabolites: this compound 7-O-β-D-4"'-O-methylglucopyranoside and this compound 7-sulfate.[1][2] These findings suggest that glycosylation and sulfation are potential metabolic pathways in mammals. However, it is crucial to underscore that microbial metabolism does not fully recapitulate the complex enzymatic machinery present in mammalian systems, particularly the cytochrome P450 (CYP) enzyme family, which plays a pivotal role in xenobiotic metabolism.
Given the absence of direct comparative studies, this guide provides standardized, robust experimental protocols to enable researchers to conduct their own investigations into the interspecies differences in this compound metabolism.
Proposed Experimental Protocols for Interspecies Metabolic Comparison
To facilitate standardized and comparable data generation, the following detailed experimental protocols for in vitro metabolism studies are proposed.
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to assess the phase I metabolism of this compound, primarily mediated by CYP enzymes, across different species.
Objective: To determine the rate of metabolism and identify the primary metabolites of this compound in human, rat, mouse, and dog liver microsomes.
Materials:
-
This compound (high purity)
-
Pooled liver microsomes (human, rat, mouse, dog)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control compounds (e.g., testosterone for CYP3A4, diclofenac for CYP2C9)
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture containing phosphate buffer, liver microsomes (final protein concentration 0.5 mg/mL), and this compound (final concentration 1 µM) at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining this compound and identify potential metabolites.
In Vitro Metabolism of this compound using S9 Fractions
This protocol allows for the investigation of both phase I and phase II metabolism, as the S9 fraction contains both microsomal and cytosolic enzymes.
Objective: To evaluate the contribution of both phase I and phase II enzymes to the metabolism of this compound in human, rat, mouse, and dog liver S9 fractions.
Materials:
-
All materials listed for the liver microsome protocol.
-
Pooled liver S9 fractions (human, rat, mouse, dog)
-
UDP-glucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Procedure:
-
Incubation Preparation: Prepare two sets of incubation mixtures. Both will contain S9 fraction (final protein concentration 1 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer.
-
Reaction Initiation:
-
Phase I and II: To the first set, add the NADPH regenerating system, UDPGA (final concentration 2 mM), and PAPS (final concentration 0.1 mM).
-
Phase II only: To the second set, add only UDPGA and PAPS.
-
-
Time-Point Sampling and Analysis: Follow steps 3-5 from the liver microsome protocol. Comparing the results from both sets will help elucidate the roles of phase I and phase II enzymes.
Data Presentation: A Framework for Comparison
While quantitative data from direct comparative studies on this compound is not yet available, the following tables provide a template for researchers to structure their findings for clear and effective comparison.
Table 1: Metabolic Stability of this compound in Liver Microsomes from Different Species
| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data to be generated | Data to be generated |
| Rat | Data to be generated | Data to be generated |
| Mouse | Data to be generated | Data to be generated |
| Dog | Data to be generated | Data to be generated |
Table 2: Major Metabolites of this compound Identified in Liver S9 Fractions
| Species | Metabolite ID | Proposed Structure | Metabolic Pathway | Relative Abundance (%) |
| Human | M1 | Data to be generated | e.g., Hydroxylation | Data to be generated |
| M2 | Data to be generated | e.g., Glucuronidation | Data to be generated | |
| Rat | M1 | Data to be generated | e.g., Hydroxylation | Data to be generated |
| M2 | Data to be generated | e.g., Sulfation | Data to be generated | |
| Mouse | M1 | Data to be generated | e.g., Hydroxylation | Data to be generated |
| M2 | Data to be generated | e.g., Glucuronidation | Data to be generated | |
| Dog | M1 | Data to be generated | e.g., Hydroxylation | Data to be generated |
| M2 | Data to be generated | e.g., O-methylation | Data to be generated |
Visualizing Metabolic Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Biosynthesis pathway of this compound in Cannabis sativa.
Caption: Experimental workflow for interspecies in vitro metabolism comparison.
Conclusion: Charting the Course for Future Research
The study of interspecies differences in the metabolism of this compound is a critical, yet underexplored, area of research. The lack of direct comparative data necessitates a proactive approach from the scientific community. By adopting standardized experimental protocols, such as those outlined in this guide, researchers can generate the high-quality, comparable data needed to understand the metabolic fate of this compound in different species. This knowledge is indispensable for accurately extrapolating preclinical data to humans, ensuring the safe and effective development of this compound as a potential therapeutic agent. The provided frameworks for data presentation and visualization will further aid in the clear communication and interpretation of these vital findings.
References
A Comparative Analysis of Cannflavin A and B Docking with Inflammatory Targets
A deep dive into the molecular interactions of two potent anti-inflammatory flavonoids from Cannabis sativa
Cannflavin A and Cannflavin B, two prenylated flavonoids unique to the cannabis plant, have garnered significant attention for their potent anti-inflammatory properties.[1][2][3] In fact, studies have shown them to be approximately 30 times more effective than aspirin in inhibiting the release of prostaglandin E2 (PGE2), a key mediator of inflammation.[2][4][5] This guide provides a comparative analysis of their interactions with key inflammatory targets, supported by available experimental data from in-vitro and in-silico docking studies.
Comparative Bioactivity Data
Cannflavin A and B exhibit impressive inhibitory activity against several key enzymes in the inflammatory cascade. The following table summarizes their half-maximal inhibitory concentrations (IC50) against various targets.
| Target | Cannflavin A (IC50) | This compound (IC50) | Reference |
| PGE2 Release Inhibition | 0.7 µM | 0.7 µM | [6][7] |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 1.8 µM | 3.7 µM | [6][7][8] |
| 5-Lipoxygenase (5-LOX) (cell-free assay) | 0.9 µM | 0.8 µM | [8] |
| 5-Lipoxygenase (5-LOX) (cell-based assay) | 1.6-2.4 µM | Not Reported | [8] |
| Kynurenine-3-Monooxygenase (KMO) | 29.4 µM | Not Reported | [9][10] |
It is noteworthy that while both cannflavins are potent inhibitors of mPGES-1 and 5-LOX, Cannflavin A has been observed to weakly inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][11] This is a significant advantage as it may help circumvent the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[4]
Molecular Docking Studies
Molecular docking simulations provide valuable insights into the binding modes and affinities of ligands with their protein targets. While a direct comparative docking study of Cannflavin A and B against a wide range of inflammatory targets is not extensively available in the public domain, existing research provides crucial data points.
One study investigating the inhibitory potential of cannflavins against Transforming growth factor-beta-activated kinase 1 (TAK1), a key enzyme in inflammatory pathways, reported the following binding free energies:
| Ligand | Binding Free Energy (kcal/mol) |
| Cannflavin A | > -8.742 |
| This compound | < -8.742 |
| Cannflavin C | > -8.742 |
| Takinib (Reference Inhibitor) | -8.742 |
Data adapted from a molecular docking study on TAK1.[12]
These results suggest that Cannflavin A and C have a more favorable binding affinity for TAK1 compared to the known inhibitor Takinib and this compound.[12]
Another in-silico study highlighted the strong binding affinity of Cannflavin A against various viral proteins, including a docking energy of -125.7 kJ/mol for the Dengue virus envelope protein and a binding affinity of -9.7 kcal/mol for the HIV-1 protease.[4][11]
Experimental Protocols
The data presented in this guide is based on established experimental and computational methodologies.
In-Vitro Inhibition Assays
The IC50 values were determined using established in-vitro enzyme inhibition assays. For instance, the inhibition of PGE2 release was measured in cultured human rheumatoid synovial cells.[4][6][7] The inhibitory activity against mPGES-1 and 5-LOX was determined using cell-free and cell-based assays.[8]
Molecular Docking Protocol
The molecular docking studies were performed using computational software to predict the binding orientation and affinity of the cannflavins to their protein targets. A general workflow for such a study is as follows:
-
Protein and Ligand Preparation: The 3D structures of the target proteins are obtained from a protein data bank. The structures of Cannflavin A and B are prepared using chemical drawing software and optimized for docking.
-
Docking Simulation: A docking program is used to place the ligand into the binding site of the protein in various conformations and orientations.
-
Scoring and Analysis: The binding affinity of each pose is calculated using a scoring function, and the results are analyzed to identify the most favorable binding mode.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the inflammatory signaling pathways targeted by Cannflavin A and B and a typical workflow for a molecular docking study.
Caption: A generalized workflow for a molecular docking study.
Caption: Inflammatory pathways targeted by Cannflavin A and B.
Conclusion
Cannflavin A and this compound are highly promising natural compounds with potent anti-inflammatory activities. Their ability to dually inhibit the mPGES-1 and 5-LOX pathways, coupled with the weak COX inhibition by Cannflavin A, makes them attractive candidates for the development of novel anti-inflammatory therapies with potentially fewer side effects than traditional NSAIDs. Further comparative docking studies against a broader range of inflammatory targets are warranted to fully elucidate their mechanisms of action and guide the design of next-generation anti-inflammatory agents.
References
- 1. leafwell.com [leafwell.com]
- 2. Flavonoids Fridays: Everything You Need to Know about this compound Flavor, Fragrance, and Health Benefits [acslab.com]
- 3. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inverse.com [inverse.com]
- 6. Cannflavins - From plant to patient: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cannabisclinicians.org [cannabisclinicians.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. Gram-Scale Preparation of Cannflavin A from Hemp (Cannabis sativa L.) and Its Inhibitory Effect on Tryptophan Catabolism Enzyme Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Cannflavin B: A Comprehensive Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive understanding of the associated hazards and the regulatory landscape. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for hazardous waste management. Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs the disposal of solid and hazardous waste.[1]
Laboratory personnel should always treat unknown substances as hazardous.[2] For Cannflavin B, it is prudent to handle it as a hazardous chemical, necessitating specific disposal protocols to protect both laboratory staff and the environment.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Characterization:
The first crucial step is to characterize the waste. This compound waste streams may include:
-
Unused or expired pure this compound
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Contaminated labware (e.g., glassware, pipette tips)
-
Solutions containing this compound
-
Materials used for spill cleanup
Unless confirmed to be non-hazardous by a qualified professional, all waste containing this compound should be treated as hazardous chemical waste.[2]
2. Proper Waste Segregation:
To prevent dangerous chemical reactions, waste must be segregated based on its chemical properties.[4][5] this compound waste, being an organic compound, should be collected separately from:
-
Acids and bases
-
Oxidizers
-
Reactive chemicals
-
Aqueous waste
Halogenated and non-halogenated organic solvents should also be segregated into their respective waste containers.[6]
3. Container Selection and Labeling:
Choose a waste container that is chemically compatible with this compound and any solvents used.[1][4] The container must be in good condition, with a secure, leak-proof lid.[1]
Proper labeling is mandatory. The label should clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents and their approximate concentrations
-
The associated hazards (e.g., "Flammable," "Toxic")
-
The date of accumulation
4. Waste Accumulation and Storage:
Hazardous waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[1] Storage areas must be well-ventilated.[1] It is important to adhere to the storage limits for hazardous waste, which is typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time in a satellite accumulation area.[2]
5. Disposal through a Licensed Contractor:
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6] Never dispose of this compound or other organic chemical waste down the drain.[6]
For disposal, the recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative limits and parameters relevant to hazardous waste disposal in a laboratory setting.
| Parameter | Guideline/Regulation | Source |
| Satellite Accumulation Area Storage Limit | ≤ 55 gallons of hazardous waste | [2] |
| Acute Hazardous Waste Storage Limit | ≤ 1 quart | [2] |
| Academic Laboratory Waste Removal Frequency | Every 12 months | [8] |
| General Recommendation for Dilution | At least 100 parts water per 1 part chemical for sewer disposal (where permissible for non-hazardous waste) | [9] |
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Methodology:
-
Evacuate and Isolate: Immediately alert others in the area and evacuate if necessary. Isolate the spill area to prevent further spread.
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a spill kit to contain the spill. For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials as Hazardous Waste: All materials used for the spill cleanup, including absorbents and contaminated PPE, must be collected and disposed of as hazardous waste.[2]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant regulations.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. biosynth.com [biosynth.com]
- 8. epa.gov [epa.gov]
- 9. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
